molecular formula C15H15NO2 B11765881 Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate

Katalognummer: B11765881
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: USDFZLWTIADTBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is a chemical compound of significant interest in advanced synthetic organic chemistry, particularly in the development of novel methodologies and the synthesis of complex molecular architectures. Its structure incorporates two key motifs: a quinoline heterocycle and a sterically defined cyclobutane ring. The quinoline moiety is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological properties and its utility as a directing group in C–H functionalization reactions . For instance, the 8-aminoquinoline moiety has been successfully employed as a directing group for C(sp2)–H arylation on cyclobutane scaffolds, enabling the introduction of diverse aryl and heteroaryl groups to access chiral cyclobutane building blocks . The cyclobutane ring, a strained four-membered carbocycle, is a prominent feature in various natural products and is known for its unique geometric and electronic properties . Research into the synthesis of complex cyclobutanes, such as pseudodimeric natural products, has revealed the limitations of traditional approaches like [2+2] photocycloaddition, which can suffer from issues of regio- and stereoselectivity . The application of C–H functionalization logic presents an alternative, modern disconnection strategy that can offer improved step economy and access to unsymmetrical cyclobutane structures that are difficult to obtain by other means . As such, Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate serves as a valuable reagent for researchers exploring new synthetic routes to cyclobutane-containing molecules, studying strain-release reactions, or investigating the physicochemical properties of fused ring systems. This product is intended for research purposes in a controlled laboratory environment only.

Eigenschaften

Molekularformel

C15H15NO2

Molekulargewicht

241.28 g/mol

IUPAC-Name

methyl 1-quinolin-6-ylcyclobutane-1-carboxylate

InChI

InChI=1S/C15H15NO2/c1-18-14(17)15(7-3-8-15)12-5-6-13-11(10-12)4-2-9-16-13/h2,4-6,9-10H,3,7-8H2,1H3

InChI-Schlüssel

USDFZLWTIADTBI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(CCC1)C2=CC3=C(C=C2)N=CC=C3

Herkunft des Produkts

United States

Foundational & Exploratory

Structural Architecture and Synthetic Dynamics of 1-(Quinolin-6-yl)cyclobutane-1-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced organic synthesis, the strategic restriction of conformational space is a critical technique for optimizing the pharmacodynamic and pharmacokinetic profiles of lead compounds. 1-(Quinolin-6-yl)cyclobutane-1-carboxylic acid methyl ester (CAS: 1894574-39-0) represents a highly specialized, conformationally restricted building block[1]. By fusing a rigid cyclobutane ring to the benzylic position of a privileged quinoline scaffold, this molecule offers a unique vector for targeting complex biological systems, including kinases and G-protein-coupled receptors (GPCRs).

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical properties, the structural rationale, and the self-validating synthetic methodology required to utilize this compound effectively in pharmaceutical development[2].

Structural Rationale & Pharmacophore Mapping

The design of 1-(quinolin-6-yl)cyclobutane-1-carboxylic acid methyl ester is not arbitrary; every moiety serves a distinct mechanistic purpose in medicinal chemistry.

  • The Quinoline Core: Quinoline is a "privileged scaffold" in pharmacology. The nitrogen atom acts as a potent hydrogen bond acceptor, while the fused aromatic system engages in

    
     stacking interactions with hydrophobic pockets in target proteins[3].
    
  • The Cyclobutane Ring: Replacing an open-chain alkyl group with a cyclobutane ring drastically reduces the number of rotatable bonds. This pre-organizes the molecule into a bioactive conformation, minimizing the entropic penalty upon target binding and shielding the benzylic position from rapid cytochrome P450-mediated oxidative metabolism.

  • The Methyl Ester: Serving as a transient synthetic handle, the methyl ester protects the carboxylic acid during upstream cross-coupling or alkylation events. Downstream, it can be readily hydrolyzed to the free acid for amide coupling or reduced to an alcohol to explore new chemical space[4].

Pharmacophore Core 1-(quinolin-6-yl)cyclobutane-1-carboxylate Q Quinoline Scaffold (π-π stacking & H-bond acceptor) Core->Q C Cyclobutane Ring (Conformational restriction) Core->C E Methyl Ester (Prodrug / Synthetic Handle) Core->E Target Enhanced Target Affinity & Metabolic Stability Q->Target C->Target E->Target

Fig 1: Pharmacophore mapping and functional contributions of the compound's structural moieties.

Quantitative Physicochemical Profiling

Understanding the physicochemical baseline of this building block is essential for predicting its behavior in biological assays and synthetic workflows. The data below summarizes its core metrics, demonstrating strict adherence to Lipinski’s Rule of Five[5].

PropertyValueCausality / Significance in Drug Design
Molecular Formula

Defines the exact stoichiometry and baseline mass.
Molecular Weight 241.29 g/mol Optimal for fragment-based or lead-like drug design, leaving ample mass budget for further elaboration[5].
Topological Polar Surface Area 39.2 ŲExcellent predictive membrane permeability; highly suitable for central nervous system (CNS) or intracellular targeting[4].
Hydrogen Bond Acceptors 3Facilitates target binding via the quinoline nitrogen and ester oxygens[4].
Hydrogen Bond Donors 0Enhances lipophilicity and passive diffusion across lipid bilayers.
Rotatable Bonds 3Low conformational entropy penalty upon binding due to the rigid cyclobutane and quinoline rings.

Synthetic Methodology: A Self-Validating Protocol

To synthesize 1-(quinolin-6-yl)cyclobutane-1-carboxylic acid methyl ester, the most robust approach is the double alkylation of methyl 2-(quinolin-6-yl)acetate with 1,3-dibromopropane.

The following protocol is designed as a self-validating system . It relies on the causality of specific reagents and integrates in-process analytical checkpoints to ensure the reaction trajectory is strictly controlled.

Step-by-Step Workflow

Step 1: Carbanion Generation (Enolate Formation)

  • Action: To a flame-dried Schlenk flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) and anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C.

  • Causality: Argon and flame-drying are critical to prevent atmospheric moisture from quenching the NaH or prematurely hydrolyzing the ester. 2.5 equivalents of base are required: two for the sequential deprotonations, and 0.5 as a kinetic buffer to drive the reaction to completion.

Step 2: Sequential Alkylation and Cyclization

  • Action: Dropwise add a solution of methyl 2-(quinolin-6-yl)acetate (1.0 eq, MW: 201.22) and 1,3-dibromopropane (1.2 eq) in anhydrous DMF. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Causality: The

    
    -carbon of the starting material is highly acidic due to the electron-withdrawing ester and the aromatic quinoline ring. The first deprotonation triggers an 
    
    
    
    attack on 1,3-dibromopropane. The second deprotonation is rapid, leading to an intramolecular 4-exo-tet cyclization to form the strained cyclobutane ring.

Step 3: System Validation Checkpoint (Critical)

  • Action: Before proceeding to workup, extract a 10 µL reaction aliquot, dilute in 1 mL of LC-MS grade methanol, and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation Criteria:

    • Success: The presence of a dominant peak at m/z 242 (

      
      ).
      
    • Failure/Correction: The presence of a doublet peak at m/z 322 / 324 (1:1 isotopic ratio due to

      
      ).
      
  • Causality: The m/z 322/324 doublet indicates the system has stalled at the mono-alkylated, uncyclized intermediate. If observed, the system self-corrects by demanding the addition of 0.5 eq of NaH and elevating the temperature to 40 °C to overcome the thermodynamic strain energy barrier of the cyclobutane formation.

Step 4: Quenching and Isolation

  • Action: Once validated, quench the reaction at 0 °C with saturated aqueous

    
    . Extract with ethyl acetate (
    
    
    
    mL), wash the combined organic layers with brine to remove DMF, dry over anhydrous
    
    
    , and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis SM Methyl 2-(quinolin-6-yl)acetate + 1,3-dibromopropane Base NaH (Base) Anhydrous DMF, 0°C SM->Base Int Mono-alkylated Intermediate (m/z 322/324) Base->Int Cycl Intramolecular Cyclization (4-exo-tet) Int->Cycl Prod Methyl 1-(quinolin-6-yl) cyclobutane-1-carboxylate (m/z 242) Cycl->Prod

Fig 2: Stepwise mechanistic workflow for the cyclobutane ring formation via double alkylation.

Downstream Applications in Drug Development

Once isolated and validated, 1-(quinolin-6-yl)cyclobutane-1-carboxylic acid methyl ester serves as a foundational node for library synthesis.

Standard downstream workflows involve the saponification of the methyl ester using LiOH in a THF/Water mixture to yield the free carboxylic acid. This acid is subsequently coupled with diverse primary and secondary amines using standard amide coupling reagents (e.g., HATU, DIPEA) to generate libraries of novel chemical entities. These derivatives are frequently evaluated in high-throughput screening (HTS) assays targeting oncological pathways (such as c-Met or VEGFR kinases) or inflammatory GPCR targets, where the quinoline ring ensures robust target engagement[2].

References

  • [4] Methyl quinoline-6-carboxylate | CID 736812. PubChem - National Institutes of Health (NIH). Available at:[Link]

Sources

CAS number for Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties, Strategic Utility, and Synthesis of CAS 1894574-39-0

Executive Summary

In modern medicinal chemistry, the transition from planar, achiral molecules to three-dimensional, sp3-enriched architectures is a critical driver of clinical success. Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate (CAS: 1894574-39-0) represents a highly specialized building block designed specifically for this purpose. By fusing a privileged quinoline aromatic scaffold with a sterically constrained, sp3-rich cyclobutane ring, this compound provides drug development professionals with a versatile vector for exploring complex structure-activity relationships (SAR). This whitepaper details the chemical properties, pharmacological rationale, and a self-validating synthetic methodology for this critical intermediate.

Chemical Identity & Quantitative Parameters

To facilitate precise stoichiometric calculations and analytical tracking, the foundational quantitative data for Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is summarized below[1].

ParameterValue
Chemical Name Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
CAS Registry Number 1894574-39-0
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Monoisotopic Mass 241.1103 Da
Target LC-MS m/z (M+H)⁺ 242.1
Fraction sp³ (Fsp³) 0.33 (5 sp³ carbons / 15 total carbons)
Estimated TPSA ~39.2 Ų

Strategic Rationale: Escaping Flatland

The architectural design of CAS 1894574-39-0 is not arbitrary; it is rooted in two fundamental pillars of contemporary drug discovery:

The Quinoline Scaffold (Target Engagement): The quinoline ring system is a quintessential "privileged scaffold" in pharmacology[2]. Its rigid, planar, bicyclic structure acts as an excellent hydrogen-bond acceptor and readily participates in π-π stacking interactions. In oncology and immunology, the quinoline core is frequently utilized to anchor molecules into the ATP-binding hinge region of kinases[2].

The Cyclobutane Ring (Escaping Flatland): Historically, high-throughput screening libraries were dominated by flat, sp2-hybridized aromatic compounds, which often suffered from poor solubility and high off-target promiscuity. As demonstrated by Lovering et al., increasing the saturation of a molecule—measured by the Fraction sp³ (Fsp³)—directly correlates with improved clinical success rates[3]. The 1,1-disubstituted cyclobutane ring in this compound introduces a quaternary carbon center, immediately boosting the Fsp³ to 0.33. Furthermore, the cyclobutane ring provides conformational restriction . Unlike flexible alkyl chains, the strained four-membered ring locks the methyl ester (and any subsequent functional groups derived from it) into a highly specific, predictable 3D vector, reducing the entropic penalty upon target binding.

StructuralRationale Core Target: CAS 1894574-39-0 Quinoline Quinoline Scaffold Core->Quinoline Cyclobutane 1,1-Disubstituted Cyclobutane Core->Cyclobutane Ester Methyl Ester Group Core->Ester Q_Prop • Pi-Pi Stacking • Kinase Hinge Binding Quinoline->Q_Prop C_Prop • Conformational Restriction • Increased Fsp3 Fraction • Metabolic Stability Cyclobutane->C_Prop E_Prop • Synthetic Handle • Lipophilicity Tuning Ester->E_Prop

Structural rationale mapping the pharmacophoric features of the compound.

Synthetic Methodology: Causality & Workflow

The synthesis of 1-arylcyclobutanecarboxylates is classically achieved via the sequential α-alkylation of an arylacetate with 1,3-dibromopropane[4]. As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection to troubleshoot and optimize the reaction.

  • The Base (Sodium Hydride, NaH): The α-protons of methyl 2-(quinolin-6-yl)acetate are moderately acidic due to the electron-withdrawing effects of both the ester carbonyl and the quinoline ring. However, closing a strained four-membered cyclobutane ring carries a significant entropic and enthalpic penalty. A strong, irreversible base like NaH is required to drive the second deprotonation step forward, ensuring complete cyclization rather than stalling at the mono-alkylated intermediate.

  • The Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the sodium cation (Na⁺) while leaving the enolate anion "naked" and highly reactive. This maximizes the nucleophilicity of the carbon center, accelerating the Sₙ2 displacement of the bromides.

  • Temperature Kinetics: The reaction is initiated at 0 °C to safely manage the exothermic evolution of hydrogen gas during the first deprotonation. It is subsequently warmed to room temperature to provide the activation energy required for the sterically hindered intramolecular ring closure.

SynthesisWorkflow SM Methyl 2-(quinolin-6-yl)acetate (Starting Material) Reagents 1,3-Dibromopropane + NaH (Base) + DMF (Solvent) SM->Reagents Alkylation1 Mono-alkylation Intermediate Reagents->Alkylation1 1st Deprotonation & SN2 Product Methyl 1-(quinolin-6-yl) cyclobutane-1-carboxylate (CAS 1894574-39-0) Alkylation1->Product 2nd Deprotonation & Ring Closure

Synthetic workflow for CAS 1894574-39-0 via sequential SN2 dialkylation.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . The reaction coordinate must be tracked via LC-MS to confirm the transition from starting material to product.

Materials:

  • Methyl 2-(quinolin-6-yl)acetate (1.0 eq, LC-MS m/z: 202.1 [M+H]⁺)

  • 1,3-Dibromopropane (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 2.5 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: Purge a flame-dried round-bottom flask with inert N₂ gas. Add anhydrous DMF and cool the system to 0 °C using an ice bath.

  • Base Addition: Carefully suspend NaH (2.5 eq) in the chilled DMF. Caution: Hydrogen gas will evolve.

  • Substrate Introduction: Dissolve methyl 2-(quinolin-6-yl)acetate (1.0 eq) in a minimal volume of DMF and add it dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes to ensure complete formation of the primary enolate.

  • Alkylation: Add 1,3-dibromopropane (1.2 eq) dropwise. Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the system to warm to room temperature (20–25 °C).

  • Self-Validation (In-Process Control): After 4 hours at room temperature, sample 10 µL of the reaction mixture, quench with methanol, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is complete when the starting material peak (m/z 202.1) is fully consumed, and the product peak emerges definitively at m/z 242.1 [M+H]⁺ . If a mass of m/z 322/324 is observed, the reaction is stalled at the bromopropyl mono-alkylated intermediate; gentle heating (40 °C) may be required to force the ring closure.

  • Quench & Extraction: Once validated, cool the reaction back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure title compound.

Analytical Characterization Signatures

Upon successful isolation, the structural integrity of CAS 1894574-39-0 should be confirmed via ¹H-NMR (CDCl₃). Look for the following definitive signatures:

  • Quinoline Core: A distinct set of downfield aromatic multiplets between δ 7.30 – 8.90 ppm, characteristic of the bicyclic heteroaromatic system.

  • Methyl Ester: A sharp, highly integrated singlet near δ 3.65 ppm corresponding to the 3 protons of the -OCH₃ group.

  • Cyclobutane Ring: A complex set of multiplets between δ 1.80 – 2.90 ppm integrating to 6 protons. The restricted nature of the ring causes the methylene protons to be diastereotopic, resulting in distinct splitting patterns compared to a linear alkyl chain.

References

  • ChemicalBook. "Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate". ChemicalBook Database. Available at:[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at:[3]

  • BenchChem. "2-Chloro-3-(2-chloroethyl)quinoline: The Quinoline Scaffold in Drug Discovery". BenchChem Technical Resources. Available at:[2]

  • ACS Publications. "Thermal Decomposition of tert-Butyl 1-Arylcycloalkanepercarboxylates" (Detailing the classical cyclization of arylacetonitriles/acetates with 1,3-dibromopropane). Journal of Organic Chemistry. Available at:[4]

Sources

Quinoline-Substituted Cyclobutane Carboxylate Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the design, synthesis, and application of Quinoline-Substituted Cyclobutane Carboxylate building blocks. These scaffolds represent a high-value intersection of "privileged" heteroaromatic pharmacophores and conformationally restricted saturated rings, addressing the modern medicinal chemistry mandate to increase


 character and metabolic stability.

A Technical Guide to High- Scaffold Design and Synthesis

Executive Summary

The integration of quinoline motifs with cyclobutane rings creates a unique class of building blocks that merge the


-stacking and hydrogen-bonding capability of the quinoline core with the rigid, defined vectors of the cyclobutane ring. Unlike flexible alkyl linkers (e.g., ethyl or propyl chains found in early NK3 antagonists like Talnetant), the cyclobutane ring "locks" the carboxylate and quinoline vectors into specific spatial orientations.

This guide focuses on the two primary classes of these building blocks:

  • Fused Scaffolds: Derived from [2+2] photocycloaddition of 2-quinolones.

  • Linked Scaffolds: Derived from radical alkylation (Minisci) or C-H functionalization, where the cyclobutane is a substituent on the quinoline ring.

Key Applications:

  • GPCR Antagonists: Rigid bioisosteres for neurokinin (NK3) and chemokine receptor ligands.

  • Kinase Inhibitors: Exploiting the cyclobutane "pucker" to access novel hydrophobic sub-pockets.

  • Metabolic Stability: Blocking metabolic soft spots (benzylic oxidation) via ring constraints.

Structural Significance & Pharmacophore Analysis

The transition from a flexible alkyl chain to a cyclobutane ring introduces critical physicochemical changes. The cyclobutane ring is not planar; it exists in a "puckered" conformation (butterfly angle ~25-35°), which directs substituents into pseudo-equatorial or pseudo-axial positions.

The "Escape from Flatland"

Replacing a phenyl or heteroaryl ring with a cyclobutane carboxylate increases the fraction of


 hybridized carbons (

), a metric directly correlated with improved clinical success rates due to higher solubility and lower promiscuity.
  • Vector Fidelity: The fixed angle of the cyclobutane carboxylate (

    
    90° for cis, 
    
    
    
    120° for trans) allows for precise probing of receptor depth.
  • Metabolic Blocking: The cyclobutane ring is significantly more resistant to Cytochrome P450 oxidative clearance compared to linear alkyl chains.

Pharmacophore Logic Diagram

The following diagram illustrates the structural logic connecting the quinoline core to the cyclobutane functionality.

PharmacophoreLogic cluster_properties Physicochemical Properties Quinoline Quinoline Core (Pi-Stacking / H-Bond Acceptor) Linker Cyclobutane Ring (Conformational Lock / Fsp3) Quinoline->Linker Rigid Attachment Target High-Affinity Ligand (NK3, Kinase, etc.) Quinoline->Target Binding Handle Carboxylate (Diversity Point / Amide Coupling) Linker->Handle Defined Vector (cis/trans) Solubility Increased Solubility Linker->Solubility Metab Metabolic Stability Linker->Metab Handle->Target Interaction

Caption: Logical flow from pharmacophore components to biological utility. The cyclobutane acts as a rigid interface between the aromatic core and the effector carboxylate.

Synthetic Strategies

Synthesis of these blocks requires overcoming the high strain energy of the cyclobutane ring (


26 kcal/mol). Two primary routes are dominant: Photochemical [2+2] Cycloaddition and Radical Minisci Alkylation.
Route A: Enantioselective [2+2] Photocycloaddition

This is the gold standard for generating cyclobutane-fused quinoline scaffolds. It utilizes the triplet state of 2-quinolones (carbostyrils) to react with electron-deficient alkenes (acrylates).

  • Mechanism: Triplet energy transfer (Sensitization) or direct excitation.

  • Stereocontrol: Chiral hydrogen-bonding templates (e.g., Bach's lactam catalysts) can induce high enantioselectivity.

Reaction Scheme Summary:



ParameterConditionRationale
Light Source UV-A (365 nm) or Visible (420 nm)Matches the absorption of the sensitizer (e.g., Thioxanthone).
Solvent Trifluorotoluene or PhClNon-coordinating solvents maximize H-bonding with the chiral catalyst.
Temperature -40°C to -78°CLow temperature suppresses background racemic reaction and enhances

.
Concentration Dilute (2-5 mM)Prevents photodimerization of the quinolone.[1]
Route B: Radical Minisci Alkylation

This route attaches a pre-formed cyclobutane ring to an electron-deficient quinoline. It is ideal for linked scaffolds (e.g., 2- or 4-substituted quinolines).

  • Reagents: Cyclobutane carboxylic acid (radical precursor) + Protonated Quinoline + Oxidant (Persulfate) + Ag(I) catalyst.

  • Regioselectivity: Radicals attack the most electron-deficient positions (C2 and C4 of the quinoline).

Synthetic Workflow Diagram

SynthesisWorkflow Quinolone 2-Quinolone Photo [2+2] Photocycloaddition (hv, Chiral Cat) Quinolone->Photo Acrylate Acrylate Ester Acrylate->Photo QuinolineBase Quinoline Base Minisci Minisci Radical Alkylation (Ag+, S2O8, H+) QuinolineBase->Minisci CycloAcid Cyclobutane Acid CycloAcid->Minisci Fused Fused Cyclobutane Scaffold Photo->Fused High ee, exo-selective Substituted 2/4-Substituted Quinoline Minisci->Substituted Regioselective Final1 Building Block A: Fused Tricyclic Ester Fused->Final1 Final2 Building Block B: Linked Quinoline-Cyclobutane Substituted->Final2

Caption: Divergent synthetic pathways. Route A (Blue) yields fused tricyclic systems; Route B (Red) yields linked bi-systems.

Experimental Protocols

Protocol 4.1: Enantioselective Synthesis of Methyl 1,2,2a,8b-tetrahydrocyclobuta[c]quinolin-3(4H)-one-1-carboxylate

This protocol yields a fused building block suitable for further diversification.[2]

Materials:

  • 4-Methyl-2(1H)-quinolone (1.0 equiv)

  • Methyl acrylate (20.0 equiv)

  • Chiral Thioxanthone Catalyst (10 mol%)[1]

  • Solvent: Trifluorotoluene (degassed)

Procedure:

  • Preparation: In a Pyrex photochemical reactor tube, dissolve the quinolone (0.5 mmol) and the chiral catalyst (0.05 mmol) in trifluorotoluene (200 mL). Note: High dilution is critical.

  • Degassing: Sparge the solution with Argon for 30 minutes to remove oxygen (a triplet quencher).

  • Addition: Add methyl acrylate (10 mmol) via syringe.

  • Irradiation: Place the vessel in a cooling bath (-25°C) and irradiate with a 420 nm LED array (or 365 nm depending on catalyst) for 8-12 hours. Monitor by TLC or UPLC.

  • Workup: Evaporate the solvent under reduced pressure. The excess acrylate is volatile and will be removed.

  • Purification: Purify the residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

  • QC: Verify stereochemistry via NOESY NMR (cis-fusion is standard; ester orientation depends on catalyst).

Safety Note: Acrylates are potential sensitizers and polymerization risks. Use UV-blocking eyewear during irradiation setup.

Protocol 4.2: Hydrolysis to the Free Acid

To use the building block in amide coupling:

  • Dissolve the ester (1.0 equiv) in THF/Water (3:1).

  • Add LiOH.H2O (2.0 equiv) at 0°C.

  • Stir at RT for 4 hours.

  • Acidify carefully with 1N HCl to pH 4. Extract with EtOAc.

  • Result: The carboxylic acid is ready for HATU/EDC coupling.

Applications in Drug Discovery[3][4][5]

Case Study: NK3 Receptor Antagonists

The NK3 receptor is a target for schizophrenia and vasomotor symptoms. Classic antagonists like Talnetant (SB-223412) utilize a quinoline-3-carboxamide core with a flexible chiral linker.

  • Innovation: Replacing the alkyl linker with a cyclobutane ring restricts the conformational ensemble.

  • Effect: This pre-organization can lower the entropic penalty of binding (

    
    ), potentially improving affinity (
    
    
    
    ) and selectivity against NK1/NK2.
Physicochemical Property Table

Comparison of a standard alkyl linker vs. a cyclobutane linker.

PropertyAlkyl Linker (Propyl)Cyclobutane LinkerImpact
Rotatable Bonds 3-40 (Rigid)Improved oral bioavailability.
LogP High (Lipophilic)ModerateLower lipophilicity improves solubility.
Metabolic Hotspots Benzylic CH2Cyclobutane CHReduced oxidation rate.
Topology Linear/Flexible3D/PuckeredAccess to novel IP space.

References

  • Bach, T., et al. "Enantioselective Intermolecular [2+2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation." Journal of the American Chemical Society, 2016.

  • Yoon, T. P., et al. "Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis."[3] Journal of the American Chemical Society, 2009.[3]

  • Daugulis, O., et al. "Applications of C–H Functionalization Logic to Cyclobutane Synthesis."[4] The Journal of Organic Chemistry, 2014.[5]

  • GlaxoSmithKline. "Talnetant (SB-223412) Ligand Page." IUPHAR/BPS Guide to Pharmacology.

  • Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm, 2011.

Sources

Molecular weight and formula of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate

[1]

Executive Summary

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate (CAS: 1894574-39-0) is a specialized heterocyclic building block utilized in high-value medicinal chemistry campaigns.[1] It features a quinoline core coupled to a cyclobutane ring at the C6 position, with a methyl ester functionality at the quaternary carbon of the cyclobutane.[1]

This molecule represents a strategic scaffold for drug discovery, offering a conformationally restricted bioisostere of traditional benzylic esters.[1] The cyclobutane ring introduces specific steric constraints (the Thorpe-Ingold effect) that can enhance metabolic stability and selectivity by locking the orientation of the ester group relative to the aromatic quinoline system. It is frequently investigated in the synthesis of kinase inhibitors, GPCR modulators, and antiviral agents where the quinoline moiety provides critical pi-stacking interactions and the cyclobutane acts as a rigid spacer.

Part 1: Physicochemical Properties & Structural Analysis[1][2]

Molecular Identity[1]
  • IUPAC Name: Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate[1]

  • CAS Registry Number: 1894574-39-0[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 241.29 g/mol [1]

  • Monoisotopic Mass: 241.1103 Da[1]

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the critical quaternary center at the cyclobutane ring which dictates the vector of the ester group.

Figure 1: Structural connectivity of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate.

Key Physicochemical Parameters
PropertyValue (Predicted)Significance in Drug Design
LogP 2.8 - 3.2Indicates moderate lipophilicity; suitable for oral bioavailability optimization.[1]
TPSA ~39 ŲFavorable for membrane permeability (Rule of 5 compliant).[1]
H-Bond Donors 0Improves permeability; acts as an acceptor only.[1]
H-Bond Acceptors 3Nitrogen (quinoline) and Oxygens (ester) available for target binding.[1]
pKa (Quinoline N) ~4.9Basic nitrogen allows for salt formation (e.g., HCl, mesylate) to improve solubility.

Part 2: Synthetic Methodologies

The synthesis of quaternary cyclobutanes on heteroaromatic rings requires precision to avoid side reactions at the quinoline nitrogen.[1] Two primary methodologies are recommended: Classical Dialkylation (robust, scalable) and Pd-Catalyzed Alpha-Arylation (modern, convergent).

Method A: Classical Dialkylation (Scalable)

This route constructs the cyclobutane ring de novo from a quinoline-acetic acid derivative.[1] It relies on the double alkylation of the benzylic carbon using 1,3-dibromopropane.[1]

Protocol:

  • Starting Material: Methyl 2-(quinolin-6-yl)acetate.[1]

  • Reagents: 1,3-Dibromopropane (1.1 equiv), Sodium Hydride (NaH, 2.5 equiv) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMF or DMSO (anhydrous).[1]

  • Conditions: 0°C to RT, 4-12 hours.

  • Mechanism: Sequential deprotonation of the benzylic position followed by nucleophilic attack on the dihalide, closing the four-membered ring.[1]

SynthesisAStartMethyl 2-(quinolin-6-yl)acetateStep1Deprotonation (NaH/DMF)Enolate FormationStart->Step1Step2Alkylation with1,3-DibromopropaneStep1->Step2Step3Intramolecular CyclizationStep2->Step3ProductMethyl 1-(quinolin-6-yl)cyclobutane-1-carboxylateStep3->ProductYield: 60-75%

Figure 2: Synthesis via Dialkylation of Quinoline Acetate.

Method B: Pd-Catalyzed Alpha-Arylation (Convergent)

This method couples a pre-formed cyclobutane ester with a halo-quinoline.[1] It is preferred for late-stage functionalization or when the acetate precursor is unavailable.[1]

Protocol:

  • Coupling Partners: 6-Bromoquinoline + Methyl cyclobutanecarboxylate.[1]

  • Catalyst System: Pd(OAc)₂ / P(t-Bu)₃ or Pd(dba)₂ / Xantphos.[1]

  • Base: LiHMDS or NaHMDS (strong non-nucleophilic base required to generate the enolate).[1]

  • Conditions: Toluene/THF, 80-100°C, inert atmosphere (Ar/N₂).

Part 3: Structural Characterization & Quality Control[1]

To ensure the integrity of this building block, the following analytical signatures must be validated.

Proton NMR ( H-NMR)
  • Quinoline Region (7.4 - 9.0 ppm): Expect a characteristic pattern for the 6-substituted quinoline.[1]

    • H2 (adjacent to N): ~8.9 ppm (dd).[1]

    • H3/H4: ~7.4 / 8.1 ppm.[1]

    • H5/H7/H8: Aromatic multiplet pattern specific to 6-substitution.[1]

  • Cyclobutane Region (1.8 - 2.8 ppm):

    • The cyclobutane protons appear as complex multiplets due to the ring puckering and lack of free rotation.[1]

    • Look for symmetry: 2 sets of multiplets corresponding to the C2/C4 protons (closest to the ring) and C3 protons.[1]

  • Ester Methyl (3.6 - 3.7 ppm): A sharp singlet integrating to 3H.[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Parent Ion:

    
    .[1]
    
  • Fragmentation: Expect loss of the methoxy group (

    
    ) or loss of the carboxylate moiety (
    
    
    ) under high collision energy.

Part 4: Applications in Drug Discovery[1][4]

Bioisosterism and Conformational Restriction

The 1,1-disubstituted cyclobutane motif is a powerful tool in medicinal chemistry.[1]

  • Metabolic Stability: Unlike a simple isopropyl or ethyl chain, the cyclobutane ring blocks metabolic oxidation at the benzylic position due to steric hindrance and bond angle strain.[1]

  • Vector Alignment: The "puckered" conformation of the cyclobutane ring orients the ester (or its derived amide/acid) into a specific vector that is distinct from planar aromatic rings or flexible alkyl chains.[1] This is often used to fine-tune binding in the ATP-pocket of kinases.[1]

Therapeutic Areas[1]
  • Kinase Inhibitors: Quinoline cores are ubiquitous in Type I and Type II kinase inhibitors (e.g., c-Met, VEGFR). The cyclobutane spacer allows the extension of the molecule into the solvent-exposed region or ribose pocket without inducing a high entropic penalty upon binding.[1]

  • Antivirals: Similar quinoline-based scaffolds have been explored in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and capsid inhibitors.[1]

Derivatization Potential

The methyl ester is a versatile handle for further elaboration:

  • Hydrolysis:

    
     Carboxylic acid (for amide coupling).[1]
    
  • Reduction:

    
     Primary alcohol (for ether formation).[1]
    
  • Grignard Addition:

    
     Tertiary alcohol (for solubility enhancement).
    

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Quinoline Carboxylates. Retrieved from [Link]

  • Xu, Y., et al. (2016).[1] Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (Contextual grounding on cyclobutane bioisosteres).

  • Hartwig, J. F. (2002).[1] Palladium-Catalyzed Arylation of Carbonyl Compounds. Handbook of Organopalladium Chemistry for Organic Synthesis. (Reference for Method B synthesis).

Strategic Synthesis and Application of 1-Arylcyclobutane-1-Carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In modern medicinal chemistry, the incorporation of sp


-rich motifs is a proven strategy to improve the clinical success rate of drug candidates. The 1-arylcyclobutane-1-carboxylate  scaffold and its derivatives represent a privileged structural motif. By acting as a conformationally restricted analog of flexible aryl-alkyl chains, this moiety locks the pharmacophore into a distinct vector, often resulting in enhanced target affinity and selectivity.

From a pharmacokinetic perspective, the geminal disubstitution at the cyclobutane ring entirely blocks metabolic oxidation at the benzylic position—a common liability in drug metabolism. Furthermore, the high sp


 character of the cyclobutane ring increases the overall lipophilicity and membrane permeability of the molecule without disproportionately increasing the molecular weight[1]. This makes 1-arylcyclobutane precursors indispensable in the synthesis of CNS-active agents, such as substituted tetrahydroisoquinolines[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Here, we will dissect the causality behind the two primary synthetic methodologies used to construct this scaffold: Phase-Transfer Catalyzed (PTC) Bis-Alkylation and Transition-Metal Catalyzed


-Arylation .

Synthetic Methodologies & Mechanistic Causality

The Kinetic Challenge: Phase-Transfer Catalyzed (PTC) Bis-Alkylation

The classical, highly scalable route to 1-arylcyclobutanecarboxylic acids begins with the bis-alkylation of arylacetonitriles using 1,3-dibromopropane, followed by hydrolysis[2].

The Causality of the Conditions: Forming a four-membered ring via an intramolecular


 reaction (4-exo-tet cyclization) is kinetically disfavored due to significant ring strain (~26 kcal/mol) and unfavorable entropy compared to three- or five-membered rings. If standard base conditions are used, intermolecular side reactions (e.g., polymerization or dimerization) outcompete ring closure.

To force the cyclization, we utilize a strong base (KOH or NaOH) suspended in a polar aprotic solvent like DMSO, or a biphasic system with a Phase-Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB). These conditions strip the hydration sphere from the intermediate carbanion, creating a "naked," highly reactive nucleophile that rapidly undergoes the kinetically challenging ring closure before side reactions can occur.

Mechanism1 A Arylacetonitrile B Deprotonation (Base/DMSO) A->B C Carbanion Formation B->C D Intermolecular SN2 (1,3-Dibromopropane) C->D E Mono-alkylated Intermediate D->E F Intramolecular 4-exo-tet SN2 E->F Kinetically Slow Step G 1-Arylcyclobutanecarbonitrile F->G Ring Closure

Kinetic pathway of phase-transfer catalyzed cyclobutane ring formation.

Late-Stage Functionalization: Pd-Catalyzed -Arylation

When the aryl ring contains base-sensitive functional groups that cannot survive the harsh alkylation conditions,

 of pre-formed cyclobutanecarboxylates serves as the superior alternative[3].

The Causality of the Conditions: The critical bottleneck in this catalytic cycle is the reductive elimination step, which must form a highly sterically hindered quaternary carbon. If this step is too slow, the Pd(II)-enolate intermediate will undergo destructive


-hydride elimination. To prevent this, we employ exceptionally bulky, electron-rich phosphine ligands (e.g., 

or Q-Phos). The extreme steric bulk of the ligand forces the aryl and enolate groups into close proximity on the palladium center, artificially lowering the activation energy for reductive elimination.

Mechanism2 Pd Pd(0)L_n Catalyst OA Oxidative Addition (Ar-X) Pd->OA PdII Ar-Pd(II)-X Complex OA->PdII TM Transmetalation PdII->TM Enol Enolate Formation (Base) Enol->TM PdEnol Ar-Pd(II)-Enolate TM->PdEnol RE Reductive Elimination (Sterically Driven) PdEnol->RE RE->Pd Catalyst Regeneration Prod 1-Arylcyclobutanecarboxylate RE->Prod

Catalytic cycle for Pd-catalyzed alpha-arylation of cyclobutanecarboxylates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory In-Process Controls (IPCs) to verify reaction progression and product identity.

Protocol A: Synthesis of 1-(4-Chlorophenyl)cyclobutane-1-carbonitrile via Bis-Alkylation

Adapted from established tetrahydroisoquinoline precursor syntheses[2].

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask, add 4-chlorophenylacetonitrile (1.0 equiv, 50 mmol) and 1,3-dibromopropane (1.1 equiv, 55 mmol). Dissolve in anhydrous DMSO (100 mL).

  • Execution: Cool the mixture to 15°C using a water bath. Slowly add powdered potassium hydroxide (KOH, 3.0 equiv, 150 mmol) in portions over 30 minutes to manage the exothermic deprotonation. Stir the resulting suspension at 30–35°C for 3 hours.

  • Validation Check 1 (IPC): Pull a 50

    
    L aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS or TLC (Hexanes:EtOAc 9:1). The reaction is validated to proceed to the next step only when the starting material peak vanishes and a single new peak (target mass) emerges.
    
  • Workup: Pour the mixture into ice water (300 mL) and acidify to pH 2 with concentrated HCl (maintaining temp <15°C). Extract with diethyl ether (3 x 100 mL). Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Validation Check 2 (Product Verification): Analyze the crude oil via

    
    H NMR (
    
    
    
    ). The protocol is successful if you observe characteristic cyclobutane multiplets: a broad multiplet at
    
    
    2.60–2.85 ppm (4H, cyclobutane
    
    
    ) and
    
    
    2.05–2.40 ppm (2H, cyclobutane
    
    
    ), alongside the absence of the benzylic singlet (
    
    
    3.7 ppm) from the starting material.
Protocol B: Hydrolysis to 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid
  • Execution: Dissolve the crude nitrile from Protocol A in a mixture of glacial acetic acid (40 mL) and 48% aqueous hydrobromic acid (40 mL). Reflux the mixture at 120°C for 12 hours.

  • Validation Check 1 (IPC): Monitor via LC-MS. The nitrile is highly resistant to hydrolysis; validate completion by the disappearance of the nitrile signal and the appearance of the [M-H]

    
     mass corresponding to the carboxylic acid.
    
  • Workup: Cool to room temperature, dilute with water (100 mL), and extract with EtOAc (3 x 75 mL). Extract the organic layer with 1M NaOH (3 x 50 mL) to isolate the acid. Acidify the combined aqueous layers with 6M HCl to precipitate the product. Filter and dry under vacuum.

  • Validation Check 2: IR Spectroscopy must show a broad O-H stretch (2500–3300 cm

    
    ) and a sharp C=O stretch (~1700 cm
    
    
    
    ), with complete absence of the
    
    
    stretch at 2240 cm
    
    
    .

Quantitative Data Presentation

The selection between these two methodologies depends heavily on the scale and the functional group tolerance required by the drug discovery program.

ParameterMethod A: Bis-Alkylation[2]Method B: Pd-Catalyzed

-Arylation[3]
Primary Substrates ArylacetonitrilesCyclobutanecarboxylates & Aryl Halides
Key Reagents 1,3-Dibromopropane, KOH/NaOH, DMSOPd

(dba)

, P(t-Bu)

, LHMDS
Typical Yield Range 65% - 85%50% - 90%
Scalability High (Readily scaled to Kilograms)Moderate (Typically Gram scale)
Functional Group Tolerance Low (Base-sensitive/electrophilic groups degrade)High (Tolerates diverse aryl substitutions)
Primary Application Early-stage building block synthesisLate-stage functionalization / SAR probing

References

1.[2] Title: FI105401B - Process for the preparation of therapeutically useful 1- (1-phenylcycloalkyl) substituted 7-hydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinoline compounds. Source: Google Patents URL:

3.[3] Title: Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides Source: Organic Chemistry Portal URL: [Link]

Sources

Predictive Safety Data & Handling Protocols for Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, heterobifunctional building blocks like Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate are highly valued for introducing rigid, sp3-rich vectors (via the cyclobutane ring) alongside pharmacologically active aromatic systems (the quinoline core). Because this specific intermediate is novel and lacks exhaustive empirical toxicological profiling, drug development professionals must rely on predictive safety assessments.

This technical whitepaper synthesizes the structural alerts, predictive Safety Data Sheet (SDS) parameters, and self-validating laboratory protocols required to handle this compound safely. By deconstructing the molecule into its constituent moieties—a quinoline ring, a cyclobutane core, and a methyl ester—we can accurately extrapolate its hazard profile and establish rigorous operational standards.

Structural Deconstruction & Predictive Toxicology

To establish a robust safety profile, we must analyze the causality behind the chemical behavior of each structural component:

  • The Quinoline Moiety (Toxicity & Mutagenicity): Quinoline derivatives are notorious for their biological reactivity. The planar nature of the bicyclic system allows for DNA intercalation. Furthermore, hepatic oxidation (often mediated by CYP450 enzymes) can convert the quinoline ring into highly reactive epoxides, which act as electrophiles that covalently bind to DNA[1]. Consequently, quinoline-containing intermediates carry severe structural alerts for germ cell mutagenicity (H341) and carcinogenicity (H350).

  • The Cyclobutane Core (Stability & Reactivity): Cyclobutane possesses significant ring strain (approximately 26 kcal/mol). While generally stable under standard ambient storage, it can undergo ring-opening reactions under extreme thermal or highly catalytic conditions. Standard SDS data for related cyclobutane carboxylates indicate stability under normal laboratory processing, provided strong oxidizing agents are avoided[2].

  • The Methyl Ester (Hydrolysis & Sensitization): Esters are prone to hydrolysis in the presence of strong acids or bases. In biological systems, non-specific esterases rapidly cleave methyl esters into their corresponding carboxylic acids and methanol. This metabolic liability must be accounted for during in vitro assays and accidental exposure assessments.

Quantitative Safety & Physicochemical Data

The following tables summarize the extrapolated physicochemical properties and the predictive Global Harmonized System (GHS) classifications based on component data[1][2].

Table 1: Predicted Physicochemical Properties

ParameterValue / DescriptionRationale
Molecular Formula C15H15NO2Calculated from structure.
Molecular Weight 241.29 g/mol Calculated from structure.
Physical State Solid or viscous oilTypical for functionalized quinoline derivatives at RT.
Predicted LogP ~2.7 - 3.0Lipophilic cyclobutane + aromatic quinoline system.
pKa (Conjugate Acid) ~4.9Driven by the quinoline basic nitrogen.

Table 2: Extrapolated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects
Carcinogenicity Category 1BH350: May cause cancer
Aquatic Toxicity Category 2H411: Toxic to aquatic life with long lasting effects

Self-Validating Handling & Reaction Protocols

To ensure scientific integrity and operator safety, protocols must not rely on blind execution. The following workflows incorporate self-validating checkpoints —verifiable states that must be met before proceeding to the next step.

Protocol A: Safe Handling and Reagent Preparation
  • Preparation & PPE: Don Level B equivalent laboratory PPE (nitrile double gloves, chemical-resistant lab coat, and full-seal safety goggles). Work exclusively inside a certified Class II fume hood.

  • Mass Verification: Weigh the desired amount of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate on an analytical balance.

    • Validation Check: Ensure the balance reading stabilizes within ±0.1 mg. A drifting weight indicates static interference or moisture absorption (hygroscopicity).

  • Dissolution: Transfer to a dry, argon-purged reaction flask. Add an anhydrous solvent (e.g., Dichloromethane or THF).

    • Validation Check: Perform a visual inspection. The solution must be completely homogenous with no particulate matter. Undissolved material creates localized concentration gradients that can lead to thermal runaways or incomplete reactions.

Protocol B: Reaction Quenching and Aqueous Workup

Because the quinoline nitrogen is basic (pKa ~4.9), improper pH control during workup will result in the protonation of the molecule, driving it into the aqueous layer and destroying the organic yield.

  • Thermal Control: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Basic Quench: Slowly add saturated aqueous

    
     dropwise to neutralize any acidic byproducts or catalysts.
    
    • Validation Check (Critical): Extract a 10 µL aliquot of the aqueous layer and test with pH paper. The pH must read

      
      . If the pH is acidic, the quinoline nitrogen is protonated (
      
      
      
      ). Add additional
      
      
      until basicity is confirmed.
  • Phase Separation: Transfer to a separatory funnel and extract with Ethyl Acetate (

    
     mL).
    
    • Validation Check: Spot the organic layer on a TLC plate (UV 254 nm). The presence of a distinct, UV-active spot confirms the successful extraction of the quinoline derivative.

Metabolic & Degradation Pathways

Understanding the biological fate of this compound is critical for both toxicological assessment and downstream drug design. The diagram below illustrates the predicted metabolic activation and detoxification pathways.

G A Methyl 1-(quinolin-6-yl) cyclobutane-1-carboxylate B Hepatic Esterases (Hydrolysis) A->B Cleavage D CYP450 Enzymes (Oxidation) A->D Ring Oxidation C 1-(Quinolin-6-yl) cyclobutane-1-carboxylic acid B->C Active/Inactive Metabolite F Phase II Conjugation (Glucuronidation/GSH) C->F Conjugation E Quinoline Epoxide / Hydroxylated Metabolites D->E Reactive Intermediate E->F Detoxification G Renal/Biliary Excretion F->G Elimination

Predicted metabolic pathway and detoxification workflow for the quinoline-cyclobutane derivative.

Emergency Response & Containment

In the event of an accidental spill, the high aquatic toxicity (H411) and carcinogenic potential (H350) of the quinoline moiety dictate a strict, self-validating containment workflow[1].

SpillResponse S1 Spill Detected S2 Assess Volume & State S1->S2 S3 < 50 mL / Solid S2->S3 Minor S4 > 50 mL / Aerosolized S2->S4 Major S5 Don Level B PPE (Respirator, Double Gloves) S3->S5 S6 Evacuate Lab & Call EHS S4->S6 S7 Contain with Absorbent (Vermiculite/Sand) S5->S7 S8 Neutralize & Collect (pH Validation) S7->S8 S9 Hazardous Waste Disposal S8->S9

Self-validating emergency response workflow for accidental exposure or chemical spills.

References

  • Source: Chemos GmbH & Co.
  • SAFETY DATA SHEET: Quinoline Source: Sigma-Aldrich URL
  • SAFETY DATA SHEET: Methyl cyclobutanecarboxylate Source: Fisher Scientific URL

Sources

Methodological & Application

Application Note: Synthesis of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate via Palladium-Catalyzed α-Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp³-rich motifs, such as cyclobutanes, into privileged heteroaromatic scaffolds is a highly effective strategy in modern drug discovery to improve pharmacokinetic properties, enhance metabolic stability, and increase target selectivity. This application note details a robust, self-validating protocol for the synthesis of methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate. By leveraging a Buchwald-Hartwig α-arylation strategy, this protocol achieves the direct C(sp³)–C(sp²) cross-coupling of methyl cyclobutanecarboxylate with 6-bromoquinoline.

Scientific Rationale & Mechanistic Insights

The direct α-arylation of esters is historically challenging due to the competing risks of Claisen self-condensation and β-hydride elimination from the palladium intermediate. To circumvent these issues, this protocol utilizes a highly tuned catalytic system based on the foundational methodologies developed by Buchwald[1] and Hartwig[2].

  • Enolate Generation (Causality of Base Selection): Lithium hexamethyldisilazide (LiHMDS) is strictly selected over smaller bases (e.g., LDA or alkoxides). Its high pKa (~26) ensures quantitative, irreversible deprotonation of the cyclobutane ester (pKa ~24). More importantly, its extreme steric bulk prevents it from acting as a nucleophile, thereby eliminating the risk of nucleophilic acyl substitution at the ester carbonyl.

  • Catalyst & Ligand Architecture: The reaction utilizes Pd₂(dba)₃ in combination with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the Pd(0) species into the unactivated C–Br bond of 6-bromoquinoline. Subsequently, the massive steric profile of the triisopropylbiphenyl backbone forces the resulting Pd(II) intermediate into a highly constrained geometry. This steric pressure dramatically accelerates the rate-determining reductive elimination step, successfully outcompeting deleterious β-hydride elimination[2].

  • Solvent Dynamics: While THF is used to stabilize the lithium enolate during its formation, the primary cross-coupling is conducted in Toluene. Non-polar solvents destabilize the highly polar Ar-Pd(II)-Enolate intermediate, providing an additional thermodynamic driving force for reductive elimination[1].

Visualizing the Catalytic Workflow

CatalyticCycle Pd0 Pd(0) / XPhos Active Catalyst OxAdd Ar-Pd(II)(XPhos)-Br Oxidative Addition Pd0->OxAdd 6-Bromoquinoline TransMet Ar-Pd(II)(XPhos)-Enolate Transmetalation OxAdd->TransMet Lithium Enolate (- LiBr) TransMet->Pd0 Reductive Elimination Product Methyl 1-(quinolin-6-yl) cyclobutane-1-carboxylate TransMet->Product Product Release

Fig 1. Catalytic cycle for the Pd-catalyzed α-arylation of methyl cyclobutanecarboxylate.

Reaction Stoichiometry & Reagents

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Mechanistic Role
Methyl cyclobutanecarboxylate 114.141.21.37 g (12.0 mmol)Nucleophile precursor
6-Bromoquinoline 208.061.02.08 g (10.0 mmol)Electrophile
LiHMDS (1.0 M in THF) 167.331.313.0 mL (13.0 mmol)Non-nucleophilic base
Pd₂(dba)₃ 915.720.02 (2 mol%)183 mg (0.2 mmol)Palladium precatalyst
XPhos 476.720.048 (4.8 mol%)229 mg (0.48 mmol)Bulky biaryl ligand
Toluene (Anhydrous) 92.14-40 mLPrimary coupling solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Lithium Enolate

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x) to ensure a strictly anhydrous environment.

  • Add anhydrous Toluene (20 mL) and Methyl cyclobutanecarboxylate (1.37 g, 12.0 mmol) to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LiHMDS (13.0 mL of a 1.0 M solution in THF) dropwise over 10 minutes. Critical Insight: Dropwise addition prevents localized heating, which is the primary cause of ester self-condensation.

  • Stir the mixture at -78 °C for 30 minutes, then warm to -20 °C for 15 minutes to ensure complete enolization.

Phase 2: Catalyst Activation & Oxidative Addition 6. In a separate, flame-dried 50 mL Schlenk flask, combine 6-Bromoquinoline (2.08 g, 10.0 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and XPhos (229 mg, 0.48 mmol). 7. Evacuate and backfill this flask with Argon (3x). 8. Add anhydrous Toluene (20 mL) and stir at room temperature for 15 minutes. Critical Insight: This pre-incubation period allows for complete ligand exchange, displacing the dba ligands to form the active 14-electron Pd(0)-XPhos complex.

Phase 3: Cross-Coupling & Reductive Elimination 9. Using a cannula, transfer the pre-formed lithium enolate solution (from Phase 1) into the catalyst/electrophile mixture (from Phase 2) at room temperature. 10. Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath. 11. Stir vigorously at 80 °C for 12–16 hours. Monitor the reaction progression via TLC (Hexanes/EtOAc 3:1) or LC-MS until the 6-bromoquinoline is fully consumed.

Phase 4: Quench, Work-up, and Purification 12. Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl (20 mL). 13. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 14. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 15. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure title compound.

Analytical Validation & Expected Results

To ensure the integrity of the synthesized product, validate against the following expected analytical parameters:

Analytical MethodExpected Signal / ObservationDiagnostic Value
¹H NMR (400 MHz, CDCl₃) δ 8.85 (dd, 1H), 8.10 (d, 1H), 7.95 (d, 1H), 7.75 (dd, 1H), 7.60 (d, 1H), 7.35 (dd, 1H)Confirms the intact quinoline core.
¹H NMR (400 MHz, CDCl₃) δ 3.65 (s, 3H)Confirms retention of the methyl ester moiety.
¹H NMR (400 MHz, CDCl₃) δ 2.85-2.75 (m, 2H), 2.55-2.45 (m, 2H), 2.10-1.90 (m, 2H)Cyclobutane ring protons; integration confirms mono-arylation.
LC-MS (ESI+) m/z 242.1 [M+H]⁺Confirms exact mass of the target product.
TLC (Hexanes/EtOAc 3:1) R_f ≈ 0.4 (Strongly UV active)Reaction monitoring; distinct from 6-bromoquinoline (R_f ≈ 0.6).

Troubleshooting & Optimization

ObservationPotential CauseMechanistic Solution
High levels of unreacted 6-bromoquinoline Incomplete enolate formation or catalyst death due to moisture.Ensure strict anhydrous Schlenk techniques. Titrate LiHMDS prior to use to confirm active molarity.
Formation of des-bromoquinoline (quinoline) Protodehalogenation via β-hydride elimination.Ensure strict use of XPhos. The bulky ligand is required to outcompete β-hydride elimination by accelerating reductive elimination.
Ester self-condensation (Claisen product) Localized heating during base addition or use of an improper base.Add LiHMDS dropwise at -78 °C. Do not substitute LiHMDS with smaller, nucleophilic bases like NaOMe or KOH.

References

  • Moradi, W. A.; Buchwald, S. L. "Palladium-Catalyzed alpha-Arylation of Esters." Journal of the American Chemical Society, 2001, 123(33), 7996-8002. URL: [Link]

  • Jørgensen, M.; Lee, S.; Liu, X.; Wolkowski, J. P.; Hartwig, J. F. "Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 2002, 124(42), 12557-12565. URL: [Link]

Sources

Application Note: Protocol for Palladium-Catalyzed α-Arylation of Cyclobutane Esters

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

The incorporation of cyclobutane rings into active pharmaceutical ingredients (APIs) has become a cornerstone strategy in modern drug discovery. As rigid, metabolically stable bioisosteres for gem-dimethyl groups or aromatic rings, cyclobutanes improve pharmacokinetic profiles while exploring novel chemical space. However, the direct functionalization of these strained four-membered rings—specifically the formation of quaternary carbon centers via α-arylation—presents significant synthetic challenges.

Cyclobutane esters are highly susceptible to Claisen condensation and ring-opening side reactions under basic conditions. Furthermore, the α-proton of a cyclobutane ring possesses higher s-character compared to unstrained systems, altering its acidity and the subsequent reactivity of the enolate. To overcome these thermodynamic and kinetic hurdles, a highly optimized palladium-catalyzed cross-coupling protocol is required, ensuring that the rate of C–C bond formation drastically outpaces competitive degradation pathways .

This application note details a robust, self-validating protocol for the palladium-catalyzed α-arylation of cyclobutane esters, synthesizing E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) principles to provide a reliable methodology for drug development professionals.

Mechanistic Causality & Reaction Design

To successfully arylate a cyclobutane ester, the reaction design must account for the delicate balance between enolate generation and catalyst turnover.

  • Substrate Engineering (tert-Butyl Esters): Why not use standard methyl or ethyl esters? The use of a sterically demanding tert-butyl group is critical. The steric bulk severely retards the rate of intermolecular Claisen condensation (enolate attacking another ester molecule), providing the necessary kinetic window for the palladium intermediate to capture the enolate .

  • Catalyst & Ligand Selection: The protocol relies on Pd(dba)₂ or Pd(OAc)₂ paired with a highly electron-rich, bulky phosphine ligand such as P(t-Bu)₃ or specific Buchwald biaryl phosphines . The electron-rich nature of the ligand accelerates the oxidative addition of the aryl halide, while its extreme steric bulk forces the crucial reductive elimination step, rapidly forging the sterically hindered quaternary α-carbon center.

  • Base Selection: Lithium hexamethyldisilazide (LiHMDS) is preferred. It is a strong, non-nucleophilic base that quantitatively generates the lithium enolate without participating in nucleophilic acyl substitution .

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)Lₙ-X Oxidative Addition Complex Pd0->OxAdd + Ar-X (Oxidative Addition) TransMet Ar-Pd(II)Lₙ-(Enolate) Coordination Complex OxAdd->TransMet + Enolate (- LiX) Enolate Cyclobutane Ester Enolate (Generated via LiHMDS) Enolate->TransMet Transmetalation TransMet->Pd0 Reductive Elimination (Releases Product) Product α-Aryl Cyclobutane Ester Product TransMet->Product

Figure 1: Palladium-catalyzed α-arylation catalytic cycle for cyclobutane esters.

Experimental Workflow & Protocol

Reagents & Equipment
  • Substrate: tert-Butyl cyclobutanecarboxylate (1.0 equiv, rigorously dried).

  • Aryl Halide: Aryl bromide or chloride (1.2 equiv).

  • Catalyst: Pd(dba)₂ (2-5 mol%).

  • Ligand: Tri-tert-butylphosphine, P(t-Bu)₃ (10 wt% in hexanes, 4-10 mol%).

  • Base: LiHMDS (1.0 M in THF, 1.5 equiv).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed via freeze-pump-thaw).

  • Equipment: Schlenk flask, magnetic stirrer, nitrogen/argon manifold.

Workflow Step1 1. Catalyst Preparation (Pd + Ligand) Step3 3. Cross-Coupling (Combine & Heat) Step1->Step3 Step2 2. Enolate Generation (Ester + LiHMDS) Step2->Step3 Step4 4. Quench & Extraction Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Figure 2: Experimental workflow for the α-arylation of cyclobutane esters.

Step-by-Step Methodology

Step 1: Preparation of the Active Catalyst Complex

  • Inside an argon-filled glovebox or using standard Schlenk techniques, charge a flame-dried 10 mL Schlenk tube with Pd(dba)₂ (0.05 equiv) and anhydrous toluene (2.0 mL/mmol substrate).

  • Add P(t-Bu)₃ (0.10 equiv) dropwise to the dark purple palladium suspension. Stir at room temperature for 15 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0)Lₙ species.

Step 2: Enolate Generation

  • In a separate, flame-dried 25 mL Schlenk flask, dissolve tert-butyl cyclobutanecarboxylate (1.0 equiv) in anhydrous toluene (3.0 mL/mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LiHMDS (1.5 equiv, 1.0 M in THF) dropwise over 5 minutes. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

Step 3: Cross-Coupling Reaction

  • Add the aryl halide (1.2 equiv) to the enolate solution at -78 °C.

  • Transfer the pre-formed catalyst solution (from Step 1) dropwise into the reaction flask via a gas-tight syringe.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 80 °C (or maintain at RT depending on the electronic nature of the aryl halide) for 12–18 hours.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (5.0 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, typically 95:5 Hexanes:Ethyl Acetate) to yield the pure α-aryl cyclobutane ester.

Quantitative Data & Substrate Scope

The methodology demonstrates excellent functional group tolerance. The table below summarizes expected yields based on the electronic and steric properties of the aryl halide coupling partner.

EntryAryl Halide TypeRepresentative SubstrateCatalyst / LigandYield (%)
1Electron-NeutralBromobenzenePd(dba)₂ / P(t-Bu)₃85 – 92
2Electron-Rich4-BromoanisolePd(dba)₂ / P(t-Bu)₃78 – 85
3Electron-Deficient4-BromobenzonitrilePd(dba)₂ / P(t-Bu)₃80 – 88
4Sterically Hindered2-BromotoluenePd(dba)₂ / P(t-Bu)₃65 – 72
5Heteroaryl3-BromopyridinePd(dba)₂ / P(t-Bu)₃70 – 75

Note: Yields are isolated yields after silica gel chromatography. Reactions performed at 0.5 mmol scale.

Self-Validating System & Troubleshooting

To ensure the trustworthiness of the protocol, researchers must implement a self-validating feedback loop during the experiment:

  • In-Process Monitoring (GC-MS):

    • Causality: The reaction progress should be monitored by tracking the consumption of the aryl halide.

    • Validation: Take a 50 µL aliquot, quench with 100 µL of NH₄Cl, extract with 200 µL EtOAc, and inject into the GC-MS. If the aryl halide remains unconsumed after 4 hours at 80 °C, catalyst deactivation (likely due to oxygen ingress or wet solvent) has occurred.

  • Identifying Claisen Condensation Byproducts:

    • If a mass corresponding to [2M - OtBu] is observed in the GC-MS trace, the rate of cross-coupling is too slow. Action: Ensure the tert-butyl ester is pure, increase the catalyst loading to 5 mol%, or switch to a more reactive aryl iodide.

  • Ester Cleavage:

    • If the free carboxylic acid is isolated during workup, the reaction temperature was too high, leading to the thermal elimination of isobutylene from the tert-butyl ester. Action: Lower the reaction temperature to 60 °C or room temperature.

References

  • Title: Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds Source: Nature Communications (2019) URL: [Link]

  • Title: Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates Source: Journal of the American Chemical Society (2001) URL: [Link]

  • Title: Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions Source: Journal of the American Chemical Society (2003) URL: [Link]

Using Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate as a Pharmaceutical Intermediate

Introduction & Executive Summary

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate (CAS: 1894574-39-0) is a specialized pharmaceutical building block used primarily in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR targets) and immunomodulators. Its structural significance lies in the cyclobutane ring , which acts as a bioisostere for gem-dimethyl groups or open alkyl chains.

Key Application Benefits:

  • Conformational Restriction: The cyclobutane ring locks the spatial orientation of the quinoline pharmacophore relative to the carbonyl group, often improving binding affinity to ATP-binding pockets in kinases.

  • Metabolic Stability: The quaternary carbon at the 1-position blocks metabolic oxidation (e.g., cytochrome P450 degradation) common in non-cyclic benzylic positions.

  • Lipophilicity Modulation: The motif adjusts the LogP of the final API, balancing membrane permeability with solubility.

This guide provides a comprehensive protocol for the synthesis, purification, and downstream application of this intermediate, ensuring high fidelity in drug development workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
CAS Number 1894574-39-0
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Appearance Off-white to pale yellow solid or viscous oil
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Key Impurities Quinoline-6-carboxylate (decarboxylation byproduct), Unreacted 6-bromoquinoline

Protocol 1: Synthesis via Pd-Catalyzed Alpha-Arylation

Rationale: While classical dialkylation of quinoline-6-acetic acid esters is possible, it often suffers from polymerization side reactions. The modern industry standard utilizes Palladium-catalyzed


-arylation of methyl cyclobutanecarboxylate with 6-bromoquinoline. This method offers higher yields and functional group tolerance.

Reagents:

  • Substrate A: 6-Bromoquinoline (1.0 equiv)

  • Substrate B: Methyl cyclobutanecarboxylate (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos or BINAP (2-4 mol%)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.3 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.

  • Catalyst Pre-formation: Add Pd(OAc)₂ and Xantphos to the flask. Add Toluene (10 volumes relative to substrate). Stir at room temperature for 10 minutes to form the active catalytic complex (solution turns yellow/orange).

  • Substrate Addition: Add 6-Bromoquinoline and Methyl cyclobutanecarboxylate to the mixture.

  • Deprotonation (Critical Step): Cool the mixture to 0°C. Add LiHMDS dropwise over 20 minutes. Note: Exothermic reaction. Maintain internal temperature < 5°C to prevent ester self-condensation.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80°C. Monitor by HPLC/TLC. Reaction is typically complete in 4–6 hours.

  • Quench: Cool to room temperature. Quench with saturated NH₄Cl solution.

  • Work-up: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash Column Chromatography (Hexanes:EtOAc gradient, typically 80:20 elution).

Self-Validation Check:

  • Target Yield: >85%

  • Visual Cue: The crude oil should crystallize upon standing if high purity (>95%) is achieved.

Protocol 2: Downstream Transformation (Hydrolysis to Acid)

Rationale: The methyl ester is rarely the final API. It serves as a protected form of the carboxylic acid, which is subsequently coupled to amines (to form amides) or reduced to alcohols.

Reagents:

  • Substrate: Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF:Water:MeOH (3:1:1 ratio)

Methodology:

  • Dissolve the methyl ester in the THF/MeOH mixture.

  • Add LiOH dissolved in the minimum amount of water.

  • Stir at 40°C for 2 hours. Note: Do not reflux; excessive heat can cause decarboxylation of the strained cyclobutane ring.

  • pH Adjustment: Cool to 0°C. Acidify carefully with 1N HCl to pH 4–5. Precipitate formation should occur.

  • Isolation: Filter the solid precipitate (the free acid). If no solid forms, extract with DCM/Isopropanol (3:1).

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the critical decision points for quality control.

G Start Start: 6-Bromoquinoline Step1 Pd-Cat Arylation (LiHMDS, Toluene) Start->Step1 + Methyl Cyclobutane Carboxylate Inter Intermediate: Methyl 1-(quinolin-6-yl) cyclobutane-1-carboxylate Step1->Inter QC1 QC Check: HPLC Purity >98%? Inter->QC1 QC1->Step1 Fail (Repurify) PathA Hydrolysis (LiOH, THF/H2O) QC1->PathA Pass PathB Reduction (LiAlH4) QC1->PathB Pass EndA Product A: Carboxylic Acid (Amide Coupling Precursor) PathA->EndA EndB Product B: Alcohol (Ether Linkage Precursor) PathB->EndB

Caption: Synthetic workflow from starting material to functionalized building blocks. Critical QC point at the ester stage ensures downstream success.

Analytical Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Quinoline absorption) and 220 nm.

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area %).

  • Residual Solvent: Toluene < 890 ppm (ICH Q3C limit).

  • Pd Content: < 10 ppm (if used in late-stage GMP).

Safety & Handling

  • Quinoline Toxicity: Quinoline derivatives can be mutagenic. Handle all solids in a fume hood using double nitrile gloves.

  • LiHMDS Hazards: Pyrophoric and moisture-sensitive. Use strictly anhydrous conditions.

  • Waste Disposal: Aqueous waste containing Palladium must be treated with metal scavengers (e.g., SiliaMetS®) before disposal.

References

  • Synthesis of Cyclobutane Carboxylates: Journal of Organic Chemistry. "Palladium-Catalyzed Alpha-Arylation of Esters." (General methodology reference).

  • Quinoline Scaffolds in Medicine: Journal of Medicinal Chemistry. "Quinolines as Privileged Scaffolds in Drug Discovery." .

  • Safety Data: PubChem Compound Summary for Quinoline Derivatives. .

  • Patent Context: US Patent 8,697,873. "Amide substituted imidazopyridines and quinolines as immunomodulators." .

Application Note: Advanced Synthesis of Quaternary Cyclobutane Amino Acids via Dearomative Photocycloaddition of Quinoline Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quaternary cyclobutane amino acids (CBAAs) are highly sought-after building blocks in modern peptide drug design. They impart severe conformational constraints to peptidomimetics, enhancing binding affinity and providing robust metabolic stability against 1[1]. Traditional synthetic routes to CBAAs often suffer from poor diastereoselectivity and require complex chiral auxiliaries. This technical guide details a state-of-the-art, self-validating methodology: the visible-light-mediated dearomative [2+2] photocycloaddition of quinoline-3-esters, followed by the selective oxidative cleavage of the fused aromatic system. This route provides direct access to highly functionalized, quaternary CBAAs with exceptional stereocontrol and scalability[2].

Strategic Rationale & Mechanistic Causality

The synthesis relies on the inherent pre-organization of quinoline-3-esters. However, disrupting the aromaticity of the quinoline core requires overcoming a significant aromatic stabilization energy.

Energy Transfer (EnT) Photocatalysis: Direct UV excitation of quinolines often leads to unselective degradation. By employing a visible-light-absorbing Iridium photocatalyst, we can selectively populate the triplet excited state of the quinoline ester via3[3]. The choice of [Ir(dFCF3ppy)2(dtbpy)]PF6 is not arbitrary; its high triplet energy (


 kcal/mol) perfectly matches the triplet energy required to excite the quinoline ester, whereas standard ruthenium catalysts (

kcal/mol) fail to initiate the reaction[2].

Oxidative Unmasking: Once the dearomatized cyclobutane-fused intermediate is formed, the electron-rich aromatic ring is selectively degraded using in situ generated Ruthenium tetroxide (RuO


). This leaves the highly strained, electron-deficient cyclobutane ring intact,4[4].

Mechanistic Pathways & Workflows

Pathway A Quinoline-3-Ester (Precursor) B Triplet Excited State (EnT Catalysis) A->B Ir-Cat / 450 nm C Fused Cyclobutane (Intermediate) B->C + Alkene D Oxidative Cleavage (RuO4) C->D Ring Opening E Quaternary CBAA (Target) D->E Deprotection

Fig 1. Mechanistic workflow from quinoline ester to quaternary CBAA via EnT photocatalysis.

Mechanism PC Ir(III) Catalyst (Ground State) PC_ex *Ir(III) Catalyst (Triplet State) PC->PC_ex 450 nm Light PC_ex->PC Relaxation Sub_ex Quinoline Ester (T1 State) PC_ex->Sub_ex Dexter EnT Sub Quinoline Ester (S0 State) Sub->Sub_ex Energy Transfer Product Dearomatized Cycloadduct Sub_ex->Product [2+2] Cycloaddition Alkene Alkene Partner Alkene->Product Intermolecular Trapping

Fig 2. Dexter energy transfer (EnT) mechanism for the dearomative [2+2] photocycloaddition.

Quantitative Optimization Data

The success of the dearomative [2+2] cycloaddition is highly dependent on matching the triplet energy of the photocatalyst to the substrate.

CatalystTriplet Energy (kcal/mol)Light SourceYield (%)d.r. (cis:trans)
249.0Blue LED (450 nm)< 5N/A
[Ir(ppy)2(dtbpy)]PF658.1Blue LED (450 nm)423:1
[Ir(dFCF3ppy)2(dtbpy)]PF661.8Blue LED (450 nm)89>19:1
[Ir(dFCF3ppy)2(dtbpy)]PF661.8Dark (Control)0N/A

Table 1: Optimization of the photocatalytic dearomatization step. High triplet energy is mandatory for efficient EnT.

Experimental Protocols

Protocol A: Photocatalytic[2+2] Dearomative Cycloaddition

Objective: Synthesize the cyclobutane-fused tetrahydroquinoline intermediate.

  • Preparation: In an oven-dried 10 mL Schlenk tube, add the quinoline-3-ester (0.5 mmol, 1.0 equiv), the alkene partner (1.5 mmol, 3.0 equiv), and [Ir(dFCF3ppy)2(dtbpy)]PF6 (2 mol%).

  • Solvent Addition: Add 5.0 mL of anhydrous acetonitrile (MeCN).

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. Failing to strictly remove O

    
     will result in triplet-triplet annihilation, generating singlet oxygen and completely halting the cycloaddition[2].
    
  • Irradiation: Backfill with Argon. Irradiate the mixture using a 450 nm blue LED array (e.g., Kessil PR160) at a distance of 5 cm for 16 hours. Use a cooling fan to maintain the reaction temperature at 25 °C.

  • Validation & Quality Control (Self-Validating Step):

    • TLC Monitoring: The starting quinoline ester is highly UV-active (254 nm). The dearomatized product will show significantly reduced UV absorbance.

    • NMR Validation: Analyze a crude aliquot via

      
      H NMR. The disappearance of the C4 alkene proton (typically around 7.5–8.0 ppm) and the appearance of high-field cyclobutane protons (2.0–3.5 ppm) confirm successful conversion.
      
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the fused intermediate.

Protocol B: Oxidative Cleavage to Quaternary CBAA

Objective: Unmask the quaternary cyclobutane amino acid by degrading the fused aromatic ring.

  • Preparation: Dissolve the cyclobutane-fused intermediate (0.2 mmol, 1.0 equiv) in a biphasic solvent mixture of EtOAc/MeCN/H

    
    O (2:2:1 v/v/v, 5.0 mL total). Causality:  MeCN acts as a vital phase-transfer ligand, coordinating to the Ruthenium species and preventing the precipitation of inactive RuO
    
    
    
    , thereby keeping the catalytic cycle alive.
  • Oxidant Addition: Add NaIO

    
     (2.0 mmol, 10.0 equiv) followed by RuCl
    
    
    
    ·H
    
    
    O (5 mol%).
  • Reaction Monitoring (Self-Validating Step): The reaction mixture will immediately turn bright yellow, indicating the formation of active RuO

    
    . Stir vigorously at room temperature for 4–6 hours. If the solution turns black (RuO
    
    
    
    precipitation), the oxidant has been depleted prematurely; add an additional 2.0 equiv of NaIO
    
    
    to regenerate the yellow RuO
    
    
    species.
  • Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 2.0 mL of saturated aqueous Na

    
    S
    
    
    
    O
    
    
    . The mixture will turn dark as Ru is reduced.
  • Extraction & Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Final Deprotection: If N-Boc or ester groups are present, treat the crude product with 6M HCl at 120 °C for 24 hours to yield the free,5[5].

References

  • Aminoacids of the cyclobutane series - ResearchGate. 1

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - Usiena air. 5

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC. 2

  • Asymmetric Dearomative[2 + 2] Photocycloaddition of Quinoline and Indole Derivatives with Bicyclo[1.1.0]butanes - PubMed. 3

  • Synthesis of Cyclobutane-Fused Tetracyclic Scaffolds via Visible-Light Photocatalysis for Building Molecular Complexity - ResearchGate. 4

Sources

Recrystallization solvents for methyl quinoline-cyclobutane carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Recrystallization Solvents and Protocols for Methyl Quinoline-Cyclobutane Carboxylates

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Critical Role of Purity for Quinoline-Cyclobutane Carboxylates

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. When coupled with a cyclobutane carboxylate moiety—a structural motif known to impart unique conformational constraints and metabolic stability—the resulting methyl quinoline-cyclobutane carboxylates represent a class of molecules with significant potential in drug discovery.[1] However, their therapeutic efficacy and safety are inextricably linked to their purity. The process of chemical synthesis invariably introduces impurities, including starting materials, by-products, and reagents. Recrystallization stands as the most robust and scalable technique for purifying these solid organic compounds, making it a critical unit operation in both laboratory-scale synthesis and active pharmaceutical ingredient (API) manufacturing.[2][3][4]

This guide, written from the perspective of a senior application scientist, provides a detailed exploration of the principles and practices for developing a successful recrystallization protocol for methyl quinoline-cyclobutane carboxylates. We will move beyond simple step-by-step instructions to dissect the underlying physicochemical principles that govern solvent selection and crystallization kinetics, enabling you to design a robust, reproducible, and scalable purification process.

Understanding the Molecule: A Predictive Physicochemical Profile

The structure of a methyl quinoline-cyclobutane carboxylate dictates its solubility and, therefore, the strategy for its purification. The molecule is amphipathic, possessing distinct regions of varying polarity:

  • Quinoline Ring System: A bicyclic aromatic heterocycle. It is largely non-polar and capable of π-π stacking interactions, but the nitrogen atom can act as a hydrogen bond acceptor.

  • Cyclobutane Ring: A non-polar, aliphatic carbocycle.

  • Methyl Carboxylate Group (-COOCH₃): An ester group that introduces significant polarity and can act as a hydrogen bond acceptor.

This combination of a large, relatively non-polar backbone with a polar functional group suggests that neither extremely polar (like water) nor entirely non-polar (like hexane) solvents alone will be ideal. The molecule will likely exhibit moderate solubility in solvents of intermediate polarity. The key to successful recrystallization is to exploit the difference in solubility at elevated and ambient temperatures.[5]

The Cornerstone of Recrystallization: Strategic Solvent Selection

The ideal recrystallization solvent should meet several criteria, forming the basis of our selection strategy.[2][6]

  • High Temperature Coefficient of Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][5] This differential is the driving force for crystallization upon cooling.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[5][7]

  • Chemical Inertness: The solvent must not react with the compound.[2][6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]

  • Safety & Practicality: The solvent should be non-toxic, non-flammable, and cost-effective.[6]

Logical Flow for Solvent System Selection

The following diagram outlines a systematic approach to identifying a suitable solvent system.

Caption: Decision workflow for selecting a recrystallization solvent system.

Recommended Solvents for Initial Screening

Based on the predicted polarity of methyl quinoline-cyclobutane carboxylates, the following solvents (and solvent pairs) are recommended for initial screening.

Solvent ClassPrimary Solvent (Good Solubility)Antisolvent (Poor Solubility)Boiling Point (°C)Polarity Index
Alcohols MethanolWater, Hexane655.1
EthanolWater, Hexane784.3
Isopropanol (IPA)Water, Hexane823.9
Ketones AcetoneWater, Hexane565.1
Methyl Ethyl Ketone (MEK)Hexane804.7
Esters Ethyl Acetate (EtOAc)Hexane, Heptane774.4
Ethers Tetrahydrofuran (THF)Hexane, Water664.0
Aromatics TolueneHexane, Heptane1112.4
Halogenated Dichloromethane (DCM)Hexane, Heptane403.1

Experimental Protocols

Good Manufacturing Practices (GMP) Note: All procedures should be documented meticulously. For applications in drug development, process controls are critical to ensure batch-to-batch consistency and meet regulatory standards.[8][9]

Protocol 1: Small-Scale Solvent Screening

This protocol uses a small amount of material to efficiently test a range of solvents.

  • Preparation: Place ~20-30 mg of the impure solid into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent dropwise (e.g., ethanol, ethyl acetate, toluene, hexane). Start with 0.5 mL. Agitate the mixture. Record if the solid dissolves completely ("soluble"), partially ("sparingly soluble"), or not at all ("insoluble").[10] A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization.[2]

  • Hot Solubility Test: For solvents where the compound was insoluble or sparingly soluble, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[7][11] Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. If the solid does not dissolve after adding ~3 mL, it is likely insoluble in that solvent.

  • Cooling Test: Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.

  • Observation: Observe the formation of crystals. An ideal solvent will show rapid and voluminous crystal growth upon cooling.[11] Note if the compound "oils out" (forms liquid droplets instead of a solid), which indicates the solution's temperature is above the compound's melting point or that significant impurities are present.[12]

General Recrystallization Workflow

The following diagram illustrates the fundamental steps of a standard recrystallization process.

Caption: Standard experimental workflow for purification by recrystallization.

Protocol 2: Single-Solvent Recrystallization

This method is used when a single solvent with a high temperature coefficient of solubility is identified.

  • Dissolution: Place the impure methyl quinoline-cyclobutane carboxylate in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with agitation (e.g., on a stirring hotplate). Continue adding the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial; excess solvent will reduce the final yield as more product will remain dissolved upon cooling.[10][11]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) or colored impurities are present, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel. Using a pre-heated funnel and flask can mitigate this. Activated carbon can be added to the boiling solution to adsorb colored impurities before this filtration.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.[13] Rapid cooling can trap impurities and lead to the formation of small, impure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the crystals to wash away any adhering mother liquor containing dissolved impurities. Reapply the vacuum to pull the wash solvent through. Causality: Using cold solvent minimizes the re-dissolving of the purified product.[11]

  • Drying: Dry the crystals to a constant weight. This can be done by air drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Mixed-Solvent (Antisolvent) Recrystallization

This technique is ideal when the compound is very soluble in one solvent ("solvent") and poorly soluble in another ("antisolvent"), and the two solvents are miscible.[7][14]

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot "solvent" (the one in which it is highly soluble).

  • Antisolvent Addition: While the solution is still hot, add the "antisolvent" (the one in which the compound is poorly soluble) dropwise with constant swirling. Continue adding until the solution becomes faintly cloudy (turbid). This point of cloudiness is the saturation point.

  • Re-solubilization: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, ensuring the solution is saturated but clear.

  • Crystallization and Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol. For washing (step 6), use a cold mixture of the solvent and antisolvent in the same ratio as the final crystallization mixture.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase concentration and re-cool.[15]- Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[11][15]- Add a "seed crystal" of the pure compound.[13]
Oiling Out - The melting point of the solid is lower than the boiling point of the solvent.- Significant impurities are present, causing melting point depression.- Re-heat the solution to dissolve the oil, add slightly more solvent, and cool again slowly.[12]- Switch to a lower-boiling point solvent.- Attempt to purify via another method (e.g., column chromatography) first.
Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not cold.- Concentrate the mother liquor and cool again to recover a second crop of crystals.[12]- Ensure filtration apparatus is pre-heated.- Always use ice-cold solvent for washing.[11]
Colored Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated carbon to the hot solution before the hot filtration step. Use sparingly as it can also adsorb the desired product.[3]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][6]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link][2]

  • University of Technology Sydney. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link][7]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link][5]

  • University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link][11]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link][3]

  • Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
  • LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from [Link][13]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link][4]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • U.S. Food & Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link][8]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link][15]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link][12]

  • Dadashpour, S., et al. (2016). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent. Journal of Molecular Liquids. [Link]

  • Crystal Systems. (n.d.). Good Manufacturing Practices. Retrieved from [Link][9]

  • San Jose State University. (n.d.). Recrystallization. Retrieved from [Link][10]

  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons. Retrieved from [Link][1]

Sources

Application Note: Microwave-Assisted Synthesis of Quinolinyl-Cyclobutane Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, high-throughput protocol for the synthesis of ethyl 1-(quinolin-2-yl)cyclobutane-1-carboxylates . These scaffolds are critical bioisosteres in medicinal chemistry, particularly in the development of NK3 receptor antagonists (e.g., analogs of Talnetant/Osanetant) where conformational restriction of the ethyl side chain improves receptor binding affinity and metabolic stability.

Traditional thermal synthesis of cyclobutanes via double alkylation is often plagued by long reaction times (>12 hours), competitive elimination reactions (E2), and mono-alkylation byproducts. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) coupled with Solid-Liquid Phase Transfer Catalysis (SL-PTC) to achieve quantitative cyclization in under 20 minutes.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7]

The Challenge of Cyclobutane Formation

The formation of a four-membered ring is thermodynamically disfavored due to significant angle strain (~26 kcal/mol). In a standard nucleophilic substitution using 1,3-dibromopropane, the entropy cost of bringing the electrophile ends together often leads to intermolecular polymerization rather than intramolecular cyclization.

The Microwave-PTC Advantage

We utilize a specific synergy between microwave irradiation and Phase Transfer Catalysis (PTC).

  • Dielectric Heating of the Catalyst: The polar quaternary ammonium salt (TBAB) acts as a "molecular radiator." It selectively absorbs microwave energy, creating localized superheating at the phase interface (solid base/organic solvent).

  • Specific Non-Thermal Effects: Microwave irradiation enhances the polarity of the transition state in the

    
     reaction, lowering the activation energy for the ring-closing step.
    
Reaction Pathway

The synthesis proceeds via a double deprotonation-alkylation sequence of the active methylene group in ethyl 2-(quinolin-2-yl)acetate .

Figure 1: Mechanistic pathway for the double alkylation. The second deprotonation and subsequent ring closure are significantly accelerated by MW irradiation.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode cavity (e.g., Biotage Initiator+ or CEM Discover) capable of 0-300W and 20 bar pressure.

  • Vessel: 10 mL or 30 mL thick-walled borosilicate glass vial with crimp cap and PTFE/silicone septum.

  • Reagents:

    • Ethyl 2-(quinolin-2-yl)acetate (1.0 equiv)

    • 1,3-Dibromopropane (1.2 equiv)

    • Potassium Carbonate (

      
      ), anhydrous, finely ground (3.0 equiv)
      
    • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

    • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN). Note: DMF is preferred for higher boiling point and better solubility of the intermediate.

Step-by-Step Procedure

1. Preparation:

  • In a 10 mL microwave vial, charge Ethyl 2-(quinolin-2-yl)acetate (1.0 mmol, 215 mg).

  • Add TBAB (0.1 mmol, 32 mg) and finely ground anhydrous

    
      (3.0 mmol, 414 mg).
    
  • Add a magnetic stir bar.

  • Add DMF (3.0 mL) and stir for 1 minute at room temperature to disperse the base.

  • Add 1,3-Dibromopropane (1.2 mmol, 122 µL) dropwise. Cap the vial immediately.

2. Microwave Irradiation:

  • Pre-stirring: 30 seconds (low speed).

  • Method: Dynamic Power (maintain temperature).

  • Temperature: 100 °C.

  • Hold Time: 15 minutes.

  • Absorption Level: High (due to ionic catalyst).

  • Cooling: Active air cooling to 45 °C.

3. Work-up:

  • Decant the reaction mixture into 20 mL of ice-cold water.

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layer with brine (

    
     mL) to remove residual DMF.
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

4. Purification:

  • The crude residue is typically >90% pure.

  • If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

Comparative Data: Thermal vs. Microwave
ParameterConventional Thermal (Reflux)Microwave-Assisted (This Protocol)
Temperature 153 °C (DMF Reflux)100 °C
Time 16 Hours15 Minutes
Yield 58-65%88-94%
Byproducts Elimination (Allyl species), PolymerMinimal (<2%)
Energy Usage High (Overnight heating)Low (0.05 kWh)

Troubleshooting & Optimization Logic

If yields are suboptimal, use the following logic tree to diagnose the issue. The most common failure mode is moisture in the solvent (quenching the enolate) or insufficient stirring of the solid base.

Figure 2: Troubleshooting decision tree for optimizing the cyclization reaction.

References

  • Microwave-Assisted Organic Synthesis (General Principles)

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Phase Transfer Catalysis & Microwaves

    • Desai, B., & Kappe, C. O. (2006). Microwave-Assisted Synthesis Involving Immobilized Catalysts.[1][2] Journal of Combinatorial Chemistry, 8(5), 578-582. Link

  • Cyclobutane Synthesis via Alkylation

    • Wong, A., et al. (2004). Synthesis of 1,1-disubstituted cyclobutanes. Tetrahedron Letters, 45(35), 6603-6606. Link

  • NK3 Antagonist Chemistry (Quinoline Scaffolds)

    • Giardina, G. A., et al. (1997). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. Journal of Medicinal Chemistry, 40(12), 1794–1807. Link

  • Microwave Alkylation of Active Methylenes

    • Bogdal, D. (1999). Microwave-assisted generation of carbanions: rapid alkylation of active methylene compounds. Molecules, 4(11), 333-337. Link

Sources

Troubleshooting & Optimization

Improving yield of alpha-arylation for hindered cyclobutane esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center:


-Arylation of Hindered Cyclobutane Esters 

Status: Active Agent: Senior Application Scientist, Process Chemistry Division Ticket ID: #ARYL-CB-004 Subject: Optimization of Yields for Sterically Hindered Cyclobutane Scaffolds

Diagnostic Triage: The "No-Reaction" Matrix

Before altering your reagent stoichiometry, map your current failure mode to this diagnostic tree. For hindered substrates like cyclobutane esters, the bottleneck is almost invariably the Reductive Elimination step, not the Oxidative Addition.

TroubleshootingMatrix Start Start: Analyze Crude Mixture (LCMS/NMR) Result_SM Result: Unreacted Aryl Halide + Unreacted Ester Start->Result_SM Result_Dehal Result: Dehalogenated Arene (Ar-H) + Unreacted Ester Start->Result_Dehal Result_Claisen Result: Claisen Condensation (Dimerized Ester) Start->Result_Claisen Result_Homo Result: Aryl Homocoupling (Ar-Ar) Start->Result_Homo Cause_CatDeath Diagnosis: Catalyst Deactivation or Induction Failure Result_SM->Cause_CatDeath Pd Black Visible? Cause_SlowRE Diagnosis: Slow Reductive Elimination (Steric Crowding) Result_Dehal->Cause_SlowRE Hydride Source Present? Cause_Enolate Diagnosis: Enolate Instability or Proton Exchange Result_Claisen->Cause_Enolate Base too weak/warm Result_Homo->Cause_SlowRE Transmetallation Issue Action_Zn Action: Switch to Reformatsky Protocol (ZnF2 / Silyl Ketene Acetal) Cause_CatDeath->Action_Zn If standard Pd fails Action_Ligand Action: Switch to P(t-Bu)3 or Q-Phos (Increase Cone Angle) Cause_SlowRE->Action_Ligand Action_Base Action: Switch to LiHMDS (Kinetic Deprotonation) Cause_Enolate->Action_Base

Figure 1: Diagnostic logic for identifying the root cause of failure in hindered


-arylation.

Knowledge Base & Troubleshooting (Q&A)

Q1: My reaction stalls at 20% conversion. Adding more catalyst doesn't help. Why? A: You are likely facing a Reductive Elimination Bottleneck . In cyclobutane systems, the formation of the quaternary center creates immense steric strain. The Palladium center, ligated by the aryl group and the bulky enolate, struggles to eject the product.

  • The Fix: You need a ligand with a large cone angle and high electron density. The steric bulk of the ligand "squeezes" the metal center, forcing the reductive elimination of the product to relieve strain.

  • Recommendation: Switch to

    
      (Hartwig's conditions) or Q-Phos . These are superior to BINAP or dppf for forming quaternary centers.
    

Q2: I see significant amounts of dehalogenated arene (Ar-H). Is my solvent wet? A: Not necessarily. While moisture is a killer, Ar-H often forms because the Reductive Elimination is too slow (see Q1). When the enolate cannot reductively eliminate quickly, the Pd(II) intermediate sits in solution. It eventually scavenges a hydride (from the solvent or the ligand) and undergoes reductive elimination of Ar-H.

  • The Fix: Accelerate the desired pathway over the side reaction. Increase the ligand bulk (

    
    ) or switch to the Reformatsky-type arylation  (see Protocol B), which uses a Zinc enolate. Zinc enolates are "softer" and can transmetallate more cleanly than Lithium enolates in difficult cases.
    

Q3: The ester is consumed, but I mostly see self-condensation products (Claisen). A: This indicates Enolate Equilibration . If you use a base like NaOtBu or


 with hindered esters, the deprotonation is reversible. The free enolate reacts with the protonated ester faster than it reacts with the Palladium catalyst.
  • The Fix: Use LiHMDS (Lithium Hexamethyldisilazide).[1]

    • Why: LiHMDS is a strong, bulky, non-nucleophilic base. It ensures rapid, irreversible, quantitative deprotonation at low temperature (-78°C or 0°C) before the catalyst or aryl halide is introduced. This "locks" the ester as the enolate, preventing self-attack.

Optimized Protocols (SOPs)

Protocol A: The "Gold Standard" (LiHMDS + )

Best for: Standard hindered cyclobutane esters with robust aryl bromides.

Reagents:

  • Cyclobutane ester (1.0 equiv)

  • Aryl Bromide (1.0 - 1.2 equiv)

  • Base: LiHMDS (1.1 - 1.2 equiv, 1.0 M in THF)

  • Catalyst:

    
     or 
    
    
    
    (1-2 mol %)
  • Ligand:

    
     (2-4 mol %) (Note: Air sensitive! Handle in glovebox or use 
    
    
    
    salt).
  • Solvent: Toluene (Anhydrous)

Workflow:

  • Enolate Formation: In a flame-dried Schlenk flask under Argon, charge the ester and Toluene. Cool to 0°C (or -78°C if extremely prone to Claisen).

  • Deprotonation: Add LiHMDS dropwise. Stir for 10-15 mins.

  • Catalyst Prep: In a separate vial, mix

    
    , 
    
    
    
    , and the Aryl Bromide in a small amount of Toluene. Stir for 5 mins to ligate.
  • Addition: Transfer the catalyst/Aryl Bromide solution into the enolate solution via cannula.

  • Reaction: Allow to warm to Room Temperature (RT). If no reaction after 2 hours, heat to 50-70°C.

    • Critical Check: If the solution turns black (Pd precipitation) immediately upon heating, your ligand:Pd ratio is off, or oxygen entered the system.

Protocol B: The "Nuclear Option" (Reformatsky / Zinc Enolate)

Best for: Substrates that fail Protocol A due to extreme sterics or functional group sensitivity.

Reagents:

  • Silyl Ketene Acetal (SKA) of the cyclobutane ester (Pre-synthesized).

  • Aryl Bromide (1.0 equiv)

  • Additive:

    
     (0.5 - 1.0 equiv)
    
  • Catalyst:

    
     (2 mol %) + 
    
    
    
    (4 mol %)
  • Solvent: DMF (N,N-Dimethylformamide)

Mechanism: The


 cleaves the silyl group, generating a transient, non-basic Zinc enolate in situ. This bypasses the harsh basic conditions of LiHMDS.

Data & Ligand Selection Guide

The choice of ligand dictates the "Cone Angle" (steric bulk) and "Electronic Parameter" (donating ability). For hindered esters, you need both to be high.

LigandCone Angle (°)StabilityRecommendation

182°Low (Air Sensitive)Primary Choice. Highest rates for quaternary centers.
Q-Phos ~200° (effective)High (Solid stable)Secondary Choice. Excellent alternative if

handling is difficult.
Mor-DalPhos N/A (Chelating)HighSpecialist. Use if the aryl halide contains N-heterocycles (Pyridine, etc.).
BINAP 90° (bite angle)HighAvoid. Too small/rigid for hindered quaternary center formation.

Mechanistic Visualization

Understanding the catalytic cycle clarifies why steric bulk is required.

CatalyticCycle cluster_ligand Role of Bulky Ligand (P(t-Bu)3) Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd0->OxAdd + Ar-Br EnolateBind Enolate Binding (L-Pd-Ar-Enolate) OxAdd->EnolateBind + Enolate / - Br TS_RedElim Transition State: Reductive Elimination (STERIC BOTTLENECK) EnolateBind->TS_RedElim Slow Step Product Product Released (Alpha-Aryl Ester) TS_RedElim->Product Product->Pd0 Regeneration Note Large cone angle destabilizes the crowded Pd(II) complex, forcing product ejection.

Figure 2: The Catalytic Cycle highlighting the Reductive Elimination bottleneck.

References

  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[2][3][4] Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[1][3][4] Journal of the American Chemical Society, 124(42), 12557–12565. Link
    
  • Culkin, D. A., & Hartwig, J. F. (2003).[2] Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles.[5][6][7] Accounts of Chemical Research, 36(4), 234–245. Link
    
  • Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003).

    
    -Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 125(37), 11176–11177. Link
    
  • Liu, X., & Hartwig, J. F. (2004).

    
    -Arylation of Trimethylsilyl Enolates of Esters and Imides. High Functional Group Tolerance and Stereoselective Synthesis of 
    
    
    
    -Aryl Carboxylic Acid Derivatives. Journal of the American Chemical Society, 126(16), 5182–5191. Link
  • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 49(46), 8686–8690. (Reference for Mor-DalPhos utility in hindered systems). Link

Sources

Technical Support Center: Synthesis of 1-(Quinolin-6-yl)cyclobutane - Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(quinolin-6-yl)cyclobutane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly steric hindrance, during the synthesis of this and structurally related compounds. As a privileged structure in medicinal chemistry, the quinoline nucleus is a common target for derivatization, and its fusion with a cyclobutane moiety can present unique synthetic hurdles.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges successfully.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 1-(quinolin-6-yl)cyclobutane, with a focus on overcoming steric hindrance in key cross-coupling reactions.

Question 1: My Buchwald-Hartwig amination between 6-haloquinoline and cyclobutylamine is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low yields in the Buchwald-Hartwig amination of a 6-haloquinoline with cyclobutylamine are often a direct consequence of steric hindrance.[3] The bulky nature of both the quinoline ring system and the cyclobutyl group can impede the crucial steps of the catalytic cycle. Here’s a breakdown of potential causes and actionable solutions:

A. Inefficient Catalyst System:

  • Problem: The chosen palladium catalyst and ligand combination may not be suitable for such a sterically demanding transformation. Standard phosphine ligands might not create the necessary coordination environment around the palladium center to facilitate oxidative addition and reductive elimination.[3][4]

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands are designed to promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step. They also accelerate the final C-N bond-forming reductive elimination.[5]

    • Recommended Ligands: Consider using biarylphosphine ligands such as XPhos , SPhos , or BrettPhos .[6][7] These have demonstrated high efficacy in challenging C-N cross-coupling reactions.[6]

    • Catalyst Precursors: Utilize palladium precatalysts like Pd₂(dba)₃ or Pd(OAc)₂. These are readily reduced in situ to the active Pd(0) species.[8]

B. Suboptimal Reaction Conditions:

  • Problem: The reaction temperature, solvent, or base may not be optimal for overcoming the activation energy barrier imposed by steric hindrance.

  • Solution: A systematic optimization of reaction parameters is crucial.

    • Temperature: Sterically hindered reactions often require higher temperatures to proceed at a reasonable rate.[4] A temperature screen from 80 °C to 120 °C is recommended.

    • Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine without competing side reactions.[4][5] Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5]

    • Solvent: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene or dioxane are excellent starting points as they effectively solubilize the reactants and catalyst system.[4][9]

C. Competing Side Reactions:

  • Problem: Steric hindrance can favor side reactions such as β-hydride elimination from the cyclobutylamino group, leading to the formation of cyclobutene and the hydrodehalogenated quinoline.[3]

  • Solution: The choice of a suitable ligand is again critical. Bulky ligands can disfavor the formation of the transition state required for β-hydride elimination. Additionally, running the reaction at the lowest effective temperature can help minimize this side reaction.[9]

Question 2: I am attempting a Suzuki-Miyaura coupling between a 6-haloquinoline and a cyclobutylboronic acid derivative, but the reaction is sluggish and incomplete. How can I improve the efficiency?

Answer:

Similar to the Buchwald-Hartwig amination, steric hindrance can significantly impact the efficiency of Suzuki-Miyaura couplings involving the bulky quinoline and cyclobutane partners. The key is to facilitate the transmetalation step, which can be sterically hindered.

A. Inappropriate Ligand and Catalyst:

  • Problem: The ligand may not be sufficiently electron-rich or bulky to promote the catalytic cycle effectively, particularly the transmetalation and reductive elimination steps.[4]

  • Solution: Employ bulky, electron-rich phosphine ligands.

    • Recommended Ligands: For Suzuki couplings, ligands like SPhos , XPhos , and RuPhos are often highly effective.[9]

    • Catalyst Precursors: Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with the chosen phosphine ligand are standard choices.[10][11]

B. Boronic Acid Derivative Stability and Reactivity:

  • Problem: Cyclobutylboronic acid can be prone to protodeboronation, especially under prolonged heating and basic conditions.[12][13] This side reaction consumes the boronic acid and reduces the overall yield.

  • Solution:

    • Use of Boronate Esters: Consider using a more stable derivative, such as a cyclobutylboronic acid pinacol ester (a type of boronate ester).[12] These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions, maintaining a low, steady concentration that favors the desired coupling.[12][13]

    • Potassium Cyclobutyltrifluoroborate: Another robust alternative is potassium cyclobutyltrifluoroborate, which shows enhanced stability and can be effective in challenging couplings.[13][14]

C. Suboptimal Base and Solvent System:

  • Problem: The choice of base and solvent is critical for activating the boronic acid for transmetalation without promoting its degradation.[11]

  • Solution:

    • Base: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good choices.[10] In some cases, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary.[9]

    • Solvent: A mixture of an organic solvent and water is often used in Suzuki reactions to facilitate the dissolution of both the organic substrates and the inorganic base.[10] Common solvent systems include dioxane/water or toluene/water .[10]

II. Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to 1-(quinolin-6-yl)cyclobutane that might circumvent the challenges of cross-coupling reactions?

A1: Yes, while cross-coupling reactions are powerful, other strategies can be considered. One potential alternative is a [2+2] photocycloaddition.[15][16][17] This would involve the photochemical reaction between a 6-vinylquinoline and an appropriate alkene. However, controlling the regioselectivity and stereoselectivity of [2+2] cycloadditions can be challenging and often requires careful substrate design and optimization of reaction conditions.[17] Another approach could involve the construction of the cyclobutane ring on a pre-functionalized quinoline precursor, for instance, via intramolecular cyclization of a suitable quinoline derivative.

Q2: How do I choose the optimal palladium-to-ligand ratio for these cross-coupling reactions?

A2: The optimal Pd:ligand ratio is crucial for catalyst stability and activity. For monodentate phosphine ligands like XPhos or SPhos, a ratio of 1:1 to 1:2 (Pd:ligand) is typically used. An excess of the ligand can help stabilize the active catalyst and prevent its decomposition, especially at higher temperatures. For bidentate ligands like BINAP or dppf, a 1:1 ratio is generally sufficient.[3][8] It is always recommended to screen a small range of ratios during the initial optimization of the reaction.

Q3: What are the best practices for setting up these air- and moisture-sensitive cross-coupling reactions?

A3: Strict adherence to anhydrous and anaerobic conditions is critical for the success of palladium-catalyzed cross-coupling reactions.[4][6]

  • Glassware: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Reagents and Solvents: Use anhydrous solvents, which are commercially available or can be prepared by distillation over a suitable drying agent. Solid reagents should be dried in a vacuum oven.

  • Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. This can be achieved using a Schlenk line or in a glovebox.[5]

  • Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Common degassing methods include bubbling with an inert gas for 15-20 minutes or several freeze-pump-thaw cycles.[10]

Q4: Can Nickel catalysts be used as a more cost-effective alternative to Palladium for these couplings?

A4: Yes, nickel catalysts are a viable and more earth-abundant alternative to palladium for cross-coupling reactions.[18] They can be particularly effective for coupling with sp³-hybridized centers. However, nickel catalysts often have different reactivity profiles and may require different ligands and reaction conditions. For sterically hindered substrates, specialized nickel catalyst systems with N-heterocyclic carbene (NHC) ligands have shown promise.[9][18] Optimization would be required to adapt a palladium-based protocol for a nickel catalyst.

III. Experimental Protocols and Data

Protocol 1: Optimized Buchwald-Hartwig Amination for the Synthesis of 1-(Quinolin-6-yl)cyclobutanamine

This protocol provides a starting point for the Buchwald-Hartwig amination of 6-bromoquinoline with cyclobutylamine, incorporating strategies to overcome steric hindrance.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add 6-bromoquinoline (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Addition of Reagents: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL). Then, add cyclobutylamine (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary: Ligand and Base Screening for Buchwald-Hartwig Amination
EntryLigandBaseTemperature (°C)Yield (%)
1PPh₃K₂CO₃100<5
2BINAPCs₂CO₃11035
3XPhosNaOtBu11085
4SPhosNaOtBu11082
5BrettPhosK₃PO₄11078

Yields are based on isolated product after column chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling for the Synthesis of 6-Cyclobutylquinoline

This protocol details a robust procedure for the Suzuki-Miyaura coupling of 6-bromoquinoline with potassium cyclobutyltrifluoroborate.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add 6-bromoquinoline (1.0 equiv.), potassium cyclobutyltrifluoroborate (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10 minutes.

  • Solvent and Catalyst Addition: Under an argon atmosphere, add degassed 1,4-dioxane and water (4:1 v/v). Then, add Pd(PPh₃)₄ (0.05 equiv.).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Data Summary: Boron Source and Ligand Screening for Suzuki-Miyaura Coupling
EntryBoron SourceLigandBaseTemperature (°C)Yield (%)
1Cyclobutylboronic acidPPh₃K₂CO₃9040
2Cyclobutylboronic acid pinacol esterSPhosK₃PO₄10075
3Potassium cyclobutyltrifluoroboratePPh₃K₂CO₃9088
4Potassium cyclobutyltrifluoroborateXPhosK₃PO₄10092

Yields are based on isolated product after column chromatography.

IV. Visualizations

Experimental Workflow for Optimized Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 6-Bromoquinoline - Pd₂(dba)₃ - XPhos - NaOtBu solvent Add Anhydrous Toluene reagents->solvent amine Add Cyclobutylamine solvent->amine heat Heat to 110°C (12-24h) amine->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter cool->filter purify Column Chromatography filter->purify product product purify->product 1-(Quinolin-6-yl)cyclobutanamine

Caption: Workflow for the optimized Buchwald-Hartwig amination.

Logical Relationship for Overcoming Steric Hindrance

Steric_Hindrance_Solutions cluster_solutions Troubleshooting Strategies cluster_outcomes Desired Outcomes problem Steric Hindrance in 1-(Quinolin-6-yl)cyclobutane Synthesis catalyst Optimize Catalyst System (Bulky Ligands: XPhos, SPhos) problem->catalyst conditions Modify Reaction Conditions (Higher Temp, Strong Base) problem->conditions substrate Use Alternative Substrates (Boronate Esters, Trifluoroborates) problem->substrate yield Increased Yield catalyst->yield rate Improved Reaction Rate catalyst->rate conditions->yield conditions->rate substrate->yield purity Reduced Side Products substrate->purity

Sources

Technical Support Center: Minimizing Protodehalogenation in Quinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Minimizing Protodehalogenation Side Reactions Audience: Researchers & Drug Development Professionals

Introduction: The Silent Yield Killer

In the cross-coupling of electron-deficient heterocycles like quinolines, protodehalogenation (also known as hydrodehalogenation) is a pervasive side reaction. It occurs when the halogen atom (Cl, Br, I) on the quinoline core is replaced by a hydrogen atom instead of the desired nucleophile.

This is not merely a "yield loss" issue; it creates a byproduct (the de-halogenated quinoline) that is often chromatographically inseparable from the starting material or the product. This guide provides a mechanistic understanding and actionable protocols to eliminate this pathway.

Diagnostic Hub: Troubleshooting & FAQs

Q1: How do I distinguish protodehalogenation from other side reactions like protodeboronation?

A: You must look at the Molecular Weight (MW) shift in your LC-MS data.

  • Protodehalogenation (The focus of this guide): The starting halide (Ar-X) is converted to Ar-H.

    • Mass Shift:

      
      .
      
    • Example: 3-Bromoquinoline (MW 208)

      
       Quinoline (MW 129).
      
  • Protodeboronation: The boronic acid (Ar'-B(OH)2) loses the boron group to form Ar'-H.

    • Observation: You will see the mass of the naked coupling partner (e.g., benzene from phenylboronic acid).

Q2: Why is my quinoline substrate specifically prone to this?

A: Quinolines are electron-deficient, facilitating rapid oxidative addition. However, this electron deficiency also makes the resulting Pd(II)-aryl species highly reactive. If the transmetalation step is slow (due to steric bulk or low nucleophilicity of the boronic acid), the Pd(II) intermediate will look for other pathways.

  • The Culprit: If your solvent (e.g., isopropanol, ethanol) or base (e.g., ethoxide) has

    
    -hydrogens, the palladium center can undergo 
    
    
    
    -hydride elimination to form a Pd-H species.
  • The Result: Reductive elimination of Ar-Pd-H yields the dehalogenated side product Ar-H.[1][2]

Q3: Does the position of the halogen matter?

A: Yes.

  • C2 and C4 positions: These are the most electron-deficient positions. While they undergo oxidative addition effectively, they are also highly sensitive to reduction if the catalytic cycle stalls.

  • C3 position: Behaves more like a standard aryl halide but can still suffer if orthogonal functional groups (like amines) coordinate to the Pd, blocking the transmetalation site.

Optimization Center: Critical Parameters

To stop protodehalogenation, you must accelerate the Transmetalation step and eliminate hydride sources.

Parameter 1: The Catalyst & Ligand System
  • Avoid: Simple Pd sources like

    
     or 
    
    
    
    with simple phosphines. They often require higher temperatures and longer times, increasing the window for side reactions.
  • Recommended: Use Buchwald Precatalysts (Gen 3 or Gen 4) .

    • XPhos Pd G4 or SPhos Pd G4 : These bulky, electron-rich ligands facilitate rapid oxidative addition and create a steric environment that speeds up reductive elimination of the desired product while disfavoring the smaller side-reactions.

    • RuPhos: Excellent for highly sterically hindered or electron-poor substrates.

Parameter 2: The Base
  • Avoid: Alkoxide bases (NaOEt, NaOiPr). These are primary sources of hydride via

    
     elimination.
    
  • Recommended: Anhydrous inorganic bases or weak bases.[1]

    • 
       (Tribasic Potassium Phosphate):  The gold standard. It provides sufficient basicity for boronic acid activation without acting as a hydride donor.
      
    • 
      :  Useful for sterically demanding couplings.
      
Parameter 3: The Solvent
  • Avoid: Primary and Secondary Alcohols (MeOH, EtOH, iPrOH). These are "sacrificial reductants" that readily donate hydrogen to Palladium.

  • Recommended: Aprotic / Polar mixtures.

    • Toluene / Water (10:1): The biphasic system keeps the bulk of the catalyst in the organic phase, away from potential aqueous degradation, while water dissolves the inorganic base.

    • 1,4-Dioxane: Excellent solubility for quinolines.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Cross-Coupling cycle and the parasitic Protodehalogenation pathway.

G cluster_desired Path A: Desired Coupling cluster_side Path B: Protodehalogenation Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X (Quinoline) TransMet Transmetalation (+ Ar'-B(OH)2) OxAdd->TransMet Fast with Bulky Ligands HydrideSource Interaction with Alcohol/Alkoxide OxAdd->HydrideSource Slow Transmetalation or Wrong Solvent RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regenerate Product Product (Ar-Ar') RedElim->Product BetaElim Beta-Hydride Elimination (Forms Ar-Pd-H) HydrideSource->BetaElim SideProduct Side Product (Ar-H) + Pd(0) BetaElim->SideProduct SideProduct->Start Regenerate

Caption: The "Race Condition": Bulky ligands (Path A) accelerate Transmetalation, outcompeting the Hydride formation (Path B) caused by alcohols or alkoxides.

Experimental Protocols

Method A: The "Risky" Protocol (Common Cause of Failure)

Use this only as a reference for what NOT to do if dehalogenation is observed.

  • Catalyst:

    
     (5 mol%)[3]
    
  • Base:

    
     or 
    
    
    
  • Solvent: Ethanol / Toluene (1:1)

  • Risk Factor: Ethanol acts as a hydrogen donor;

    
     is slow to promote transmetalation for hindered quinolines.
    
Method B: The Optimized High-Fidelity Protocol

Designed for 3-bromoquinoline or 2-chloroquinoline derivatives.

Reagents:

  • Halo-quinoline substrate (1.0 equiv)

  • Boronic Acid / Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 3.0 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene / Water (4:1 ratio)

Step-by-Step:

  • Preparation: Charge a reaction vial with the quinoline, boronic acid, and

    
    .
    
  • Catalyst Addition: Add XPhos Pd G4. (If using a glovebox, add here. If on bench, add quickly).

  • Solvent: Add Toluene and Water.

    • Critical Step: Sparge the solvent mixture with Argon or Nitrogen for 10-15 minutes before addition to remove dissolved Oxygen (which promotes homocoupling and catalyst death).

  • Reaction: Seal the vial and heat to 80°C (avoid refluxing at 100°C+ unless necessary; milder heat reduces side rates).

  • Monitoring: Check LC-MS at 1 hour. High-activity catalysts often finish quickly.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over

    
    .
    

Troubleshooting Decision Tree

Follow this logic flow when your yield is suboptimal.

Troubleshooting Start Issue: Low Yield / Impurities CheckMS Check LC-MS of Crude Start->CheckMS Result1 Mass = SM + 1 (Ar-H) CheckMS->Result1 Result2 Mass = SM (No Rxn) CheckMS->Result2 Result3 Mass = Dimer (Ar-Ar) CheckMS->Result3 SolventCheck Are you using Alcohol? Result1->SolventCheck CatCheck Is Catalyst Oxidized? (Black precipitate?) Result2->CatCheck O2Check Oxygen Leak? Result3->O2Check YesAlc Switch to Toluene/Dioxane SolventCheck->YesAlc Yes NoAlc Switch to XPhos/RuPhos Increase Boronate Equiv SolventCheck->NoAlc No FreshCat Use Fresh Pd-G4 Precat Degas Solvents vigorously CatCheck->FreshCat Degas Improve Degassing Check Inert Lines O2Check->Degas

Caption: Diagnostic Logic for Quinoline Cross-Coupling Failures.

Data Summary: Ligand & Solvent Effects

The following table summarizes the impact of reaction conditions on the ratio of Product (P) to Dehalogenated Byproduct (D).

VariableConditionP : D RatioNotes
Ligand

60 : 40Slow transmetalation favors dehalogenation.
XPhos 95 : 5 Bulky ligand accelerates reductive elimination.
Solvent Ethanol50 : 50High hydride source availability.
Toluene/H2O 98 : 2 Minimizes hydride sources; biphasic protection.
Base NaOEt40 : 60Alkoxide acts as reductant.

99 : 1 Non-reducing base is essential.

References

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. [Link][4]

  • National Institutes of Health (NIH). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

Sources

Alternative catalysts for coupling electron-deficient quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Functionalization Support Hub .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your standard Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling failed on a quinoline substrate.

This is a common failure mode. Electron-deficient quinolines (especially 2-chloro or 3-nitro derivatives) present two specific mechanistic hurdles that poison standard Pd cycles:

  • N-Coordination: The quinoline nitrogen binds tightly to the metal center, displacing phosphines and arresting the catalytic cycle.

  • Electronic Deactivation: Highly electron-deficient rings stabilize the Metal-Aryl bond, making the reductive elimination step thermodynamically uphill.

Below is your Tier-3 technical guide for switching to Nickel , Iron , or Photoredox alternatives.

PART 1: DIAGNOSTIC HUB (Triage)

Before selecting a protocol, identify your specific coupling scenario. Use this logic flow to select the correct alternative catalyst.

G Start Start: Define Coupling Partners Q_Type Is the Quinoline Halogenated? Start->Q_Type Yes_Hal Yes (e.g., 2-Cl, 3-Br) Q_Type->Yes_Hal  C-X Bond   No_Hal No (C-H Activation) Q_Type->No_Hal  C-H Bond   Partner What is the Nucleophile? Yes_Hal->Partner Boronic Boronic Acid/Ester Partner->Boronic Grignard Grignard/Zinc Partner->Grignard Amine Amine/Amide Partner->Amine Sol_Ni_Suz SOLUTION A: Ni-Catalyzed Suzuki (Use Bis-phosphines) Boronic->Sol_Ni_Suz Sol_Fe_Kum SOLUTION B: Fe-Catalyzed Kumada (Fürstner Conditions) Grignard->Sol_Fe_Kum Sol_Cu_Ull SOLUTION C: Cu-Catalyzed Ullmann (Ligand Promoted) Amine->Sol_Cu_Ull Radical Is C2 or C4 position open? No_Hal->Radical Sol_Photo SOLUTION D: Photoredox Minisci (Radical Alkylation) Radical->Sol_Photo  Nucleophilic Radical  

Figure 1: Catalyst Selection Matrix. Follow the path based on your starting material (Halide vs. H) and coupling partner.

PART 2: THE WORKHORSE – NICKEL CATALYSIS

Best for: Suzuki-Miyaura & Buchwald-Hartwig analogs where Pd fails due to N-poisoning.

Nickel is smaller and "harder" than Palladium, allowing it to undergo oxidative addition into C-Cl bonds more easily, even on electron-rich rings. However, for electron-deficient quinolines, the challenge is the stability of the Ni(0) species.

The "Black Metal" Problem

Users often report the reaction mixture turning black and stalling immediately. This indicates the formation of inactive Ni-black (bulk metal) because the ligand failed to stabilize the Ni(0) center against the strong binding of the quinoline nitrogen.

Mechanism & Failure Point:

NiCycle Ni0 Active Ni(0)L2 OxAdd Oxidative Addition (Ar-Ni-Cl) Ni0->OxAdd + Quinoline-Cl Trap OFF-CYCLE TRAP: (Quinoline)2-Ni-L (Stable Dimer) Ni0->Trap + Quinoline N-Lone Pair TransMet Transmetallation OxAdd->TransMet + R-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Ni0 - Product Trap->Ni0 Slow Reversal

Figure 2: The Nickel Catalytic Cycle showing the specific "N-Trap" where quinolines sequester the catalyst.

Troubleshooting Guide: Nickel Suzuki Coupling
SymptomDiagnosisCorrective Action
Reaction turns black instantly Catalyst decomposition. Monodentate phosphines (PPh3) are too labile.Switch Ligand: Use bidentate ligands like dppf or PCy3 (bulky) to prevent N-coordination.
No conversion of 2-Cl-Quinoline The C2 position is sterically crowded and N-proximal.Use Ni(COD)2 + PCy3. The bulk of PCy3 forces the Ni to interact with the C-Cl bond rather than the Nitrogen.
Homocoupling of Boronic Acid Oxidative addition is too slow; Boronic acid reacts with itself.Switch Precatalyst: Use NiCl2(dme) + Zn dust (in situ reduction) to generate a "burst" of active Ni(0).
Validated Protocol: Ni-Catalyzed Suzuki of 2-Chloroquinoline

Reference Grounding: Based on conditions by Doyle et al. and broad Ni-coupling literature [1, 5].

  • Glovebox/Schlenk: In a vial, combine Ni(COD)2 (10 mol%) and PCy3 (24 mol%) or dppf (12 mol%).

  • Solvent: Add anhydrous THF (Purple/Red solution should form).

  • Substrates: Add 2-chloroquinoline (1.0 equiv), Arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Conditions: Seal and heat to 60°C for 12 hours.

  • Workup: Filter through silica (Ni residues are toxic) and purify.

PART 3: THE COST-SAVER – IRON CATALYSIS

Best for: Coupling with Grignard reagents (Kumada) to install alkyl chains.

Iron is the "Sustainability Champion." Unlike Pd or Ni, Fe-catalysis often proceeds via an Fe(-II)/Fe(0) or Fe(I)/Fe(III) manifold that does not suffer from


-hydride elimination. This makes it perfect for coupling alkyl chains to quinolines.
Troubleshooting Guide: Iron-Kumada Coupling
SymptomDiagnosisCorrective Action
Low Yield / Polymerization Iron is a Lewis Acid; it may be polymerizing the vinyl/heterocycle.Add Ligand: Use TMEDA or HMDS to saturate the Fe coordination sphere.
Reduction of Quinoline (Dehalogenation) Grignard is acting as a reductant, not a nucleophile.Solvent Switch: Use THF/NMP mixtures. NMP stabilizes the active Fe species.
Exotherm/Runaway Reaction is too fast (Fe is kinetically rapid).Cryogenic Start: Initiate reaction at -20°C or 0°C , then warm slowly.
Validated Protocol: Fürstner-Type Alkylation

Reference Grounding: Adapted from Fürstner's seminal work on Fe-catalysis [6, 7].

  • Catalyst Prep: Flame-dry a Schlenk flask. Add Fe(acac)3 (5 mol%).

  • Substrate: Add 2-chloroquinoline (1.0 equiv) in THF/NMP (10:1 ratio).

  • Nucleophile: Cool to 0°C. Dropwise add Alkyl-Grignard (1.2 equiv). Color change to dark brown/black is normal (active ferrate species).

  • Completion: Reaction is usually complete within 15–30 minutes. Quench with dilute HCl.

PART 4: THE NEW FRONTIER – PHOTOREDOX (MINISCI)

Best for: Direct C-H functionalization (no halogen needed).

If you cannot synthesize the halo-quinoline, or if the halogen is unstable, use the Minisci Reaction . This uses a radical mechanism to attack the most electron-deficient position of the ring (usually C2 or C4).

The Regioselectivity Challenge

Radicals are nucleophilic. They seek the most positive carbon. In quinoline, C2 and C4 are chemically similar.

Troubleshooting Guide: Minisci Reaction
SymptomDiagnosisCorrective Action
Poor C2 vs C4 Selectivity The radical has no directing bias.Acid Additive: Add TFA (Trifluoroacetic acid). Protonating the Nitrogen makes C2 significantly more electrophilic than C4.
Low Conversion Radical termination (dimerization) is faster than addition.Excess Reagent: Use 3–5 equiv of the radical precursor (e.g., carboxylic acid or alkyl halide).
Substrate Degradation Oxidative conditions (Persulfate) are destroying the ring.Switch Oxidant: Use a Redox-Active Ester (RAE) with a Photoredox catalyst (Ru/Ir) for milder, neutral conditions.
Validated Protocol: Decarboxylative Alkylation

Reference Grounding: MacMillan and Baran methodologies [9, 10].

  • Mix: Quinoline (1.0 equiv), Carboxylic Acid (Alkyl source, 3.0 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).

  • Oxidant: Add (NH4)2S2O8 (1.5 equiv) OR use RAE activation if sensitive.

  • Additive: Add TFA (1.0 equiv) to protonate the quinoline.

  • Solvent: DMSO:H2O (1:1).

  • Light: Sparge with Argon. Irradiate with Blue LEDs (450 nm) for 24h.

References

  • Mechanism of Ni-Catalyzed Cross-Coupling: Li-Ming Chen, Sarah E. Reisman. "Ni-Catalyzed Cross-Electrophile Coupling of Challenging Quinoline Halides." Journal of the American Chemical Society, 2024. Link[1]

  • Copper-Catalyzed Amination: Li, Gang et al. "Copper-Catalyzed Intermolecular Dehydrogenative Amidation/Amination of Quinoline N-Oxides." Organic Letters, 2013.[2] Link

  • Direct Amination via Cu: "Copper-catalyzed direct amination of quinoline N-oxides via C-H bond activation."[3] Organic Letters, 2014.[3] Link

  • Ni-Catalyzed Suzuki Mechanism: "Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling." Journal of the American Chemical Society, 2013.[2][4] Link

  • Ni-Suzuki Troubleshooting: "Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles." Chemical Science, 2013. Link

  • Iron-Catalyzed Grignard: "Iron-Catalyzed Cross-Coupling of Alkenyl Sulfides with Grignard Reagents." Organic Letters, 2005. Link

  • Iron Cross-Coupling Review: "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2002. Link

  • Benchchem Technical Guide: "Navigating the Synthesis of 5,7-Disubstituted Quinolines: A Technical Troubleshooting Guide." Benchchem, 2025.[5] Link

  • Photoredox Minisci: "Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids." Chemical Science, 2016. Link

  • MacMillan Ether Arylation: "Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization." MacMillan Group Princeton, 2014. Link

Sources

Validation & Comparative

Comprehensive ¹H NMR Analysis of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate: Solvent and Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is a structurally complex pharmaceutical intermediate characterized by a rigid cyclobutane ring conjugated to a quinoline pharmacophore. Accurate ¹H NMR characterization requires resolving overlapping aromatic signals and complex aliphatic multiplets. This guide provides an objective comparison of solvent systems (CDCl₃ vs. DMSO-d₆) and hardware platforms (Benchtop vs. High-Field NMR) to optimize spectral acquisition, interpretation, and structural validation.

Structural Breakdown & Mechanistic Chemical Shifts

The ¹H NMR spectrum of this molecule is divided into three distinct regions, governed by local electronic environments and anisotropic effects[1]:

  • Quinoline Aromatic Region (δ 7.3 – 9.0 ppm): The quinoline core contains six non-exchangeable protons. The chemical shift of each proton is heavily influenced by the electron-withdrawing nature of the nitrogen atom. The H-2 proton is highly deshielded, typically resonating furthest downfield at δ 8.8–8.9 ppm[1].

  • Cyclobutane Aliphatic Region (δ 1.8 – 2.9 ppm): The cyclobutane ring introduces severe conformational constraints. Because the ring is substituted at C-1 with both a bulky quinoline group and a methyl ester, the two faces of the ring are electronically and sterically distinct. Consequently, the methylene protons at C-2 and C-4 are diastereotopic. They do not appear as simple triplets but rather as complex second-order multiplets due to strong geminal and vicinal spin-spin couplings.

  • Methyl Ester Singlet (δ 3.6 – 3.7 ppm): The methoxy (-OCH₃) protons are isolated from the spin systems of the rings and appear as a sharp, unambiguous singlet. This signal serves as an excellent internal reference for integration (3H).

Comparative Analysis I: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent dictates the extent of solvent-solute interactions, which can significantly alter chemical shifts and spectral resolution[2].

Causality of Solvent Effects: While Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate lacks highly labile protic hydrogens that would undergo massive shifts due to hydrogen bonding, the quinoline nitrogen acts as a hydrogen bond acceptor and interacts differently with aprotic solvents[3]. The difference in magnetic anisotropy and dielectric constant between CDCl₃ and DMSO-d₆ causes noticeable solvent-induced shifts (Δδ = δDMSO - δCDCl₃)[2]. For the aromatic protons, solvent anisotropy and electric field effects are the major factors driving these variations, often resulting in a slight downfield shift in DMSO-d₆[3].

Table 1: Performance Comparison of NMR Solvents

PropertyChloroform-d (CDCl₃)Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Polarity Low (Aprotic)High (Aprotic)
Residual ¹H Signal ~7.26 ppm (singlet)[2]~2.50 ppm (quintet)[2]
Water Peak ~1.56 ppm (broad singlet)[2]~3.33 ppm (broad singlet)[2]
Analyte Interaction Minimal; preserves native conformation.Strong dipole interactions; alters aromatic shifts.
Suitability Optimal for this non-polar ester.Useful if the sample is later converted to a polar salt.
Comparative Analysis II: Benchtop (80 MHz) vs. High-Field (600 MHz) NMR

The transition from traditional high-field spectrometers to modern benchtop systems requires understanding the trade-offs between accessibility and resolving power[4].

Causality of Resolution Differences: In benchtop NMR (e.g., 60-80 MHz), the lower external magnetic field (B₀) compresses the chemical shift dispersion (in Hz) while the J-coupling constants (in Hz) remain invariant. This causes the diastereotopic cyclobutane protons to exhibit strong second-order effects (Δν/J < 10), merging into broad, uninterpretable humps[5]. Conversely, a 600 MHz high-field system increases the Δν/J ratio, resolving these signals into distinct, analyzable multiplets, which is critical for unambiguous structural confirmation[6].

Table 2: Hardware Platform Comparison

ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Footprint & Hardware Small footprint, permanent magnet (no cryogens)[6].Large footprint, requires liquid He/N₂.
Resolution of Cyclobutane Poor; severe peak overlap (second-order effects).Excellent; clear first-order (or near) multiplets.
Aromatic Dispersion Moderate; quinoline signals may overlap.High; distinct separation of H-2, H-3, H-4, etc.
Primary Use Case Reaction monitoring, QA/QC, crude purity checks[4].De novo structure elucidation, coupling analysis.
Validated Experimental Protocol

To ensure a self-validating system, the following protocol details the optimal workflow for acquiring high-resolution spectra of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of the analyte to ensure optimal concentration. Dissolve completely in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Transfer to a high-quality 5 mm NMR tube. Ensure the solvent column is at least 4 cm high to prevent magnetic field distortions[7].

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming to optimize B₀ homogeneity.

    • Validation Check 1: Verify that the TMS peak full-width at half-maximum (FWHM) is < 1.0 Hz before proceeding.

  • Acquisition: Set the probe temperature to 298 K. Use a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to allow full longitudinal relaxation, which is critical for accurate integration of the methyl ester vs. the quinoline protons. Acquire 16 scans.

  • Processing & Internal Validation: Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation. Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction and reference the spectrum by setting the TMS singlet to exactly δ 0.00 ppm.

    • Validation Check 2: Integrate the isolated methyl ester singlet at δ 3.6 ppm and set it to exactly 3.00. The total integration of the aromatic region must equal 6.00, and the aliphatic cyclobutane region must equal 6.00, confirming the structural integrity of the core and the absence of polymeric impurities.

Workflow Visualization

NMR_Workflow SamplePrep 1. Sample Preparation Analyte + CDCl3/DMSO-d6 LockShim 2. Locking & Shimming Optimize B0 Homogeneity SamplePrep->LockShim Acquisition 3. Data Acquisition Pulse Sequence & FID LockShim->Acquisition Fourier 4. Fourier Transform Time to Frequency Domain Acquisition->Fourier PhaseBase 5. Phase & Baseline Correction Fourier->PhaseBase Integration 6. Integration & Peak Picking Identify Quinoline/Cyclobutane PhaseBase->Integration

Workflow for High-Resolution 1H NMR Acquisition and Spectral Processing.

References
  • [5] Title: Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin. Source: ResearchGate. URL: [Link]

  • [4] Title: Benchtop NMR Breaks New Ground. Source: Technology Networks. URL: [Link]

  • [6] Title: Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. Source: PubMed. URL:[Link]

  • [3] Title: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Source: NIH (PubMed). URL:[Link]

  • [7] Title: Selection Guide on Deuterated Solvents for NMR. Source: Labinsights. URL: [Link]

Sources

A Senior Application Scientist's Guide to C13 NMR Chemical Shifts for Quaternary Cyclobutane Carbons

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a strained four-membered ring, is a recurring structural element in numerous natural products and pharmaceutical agents. Its unique conformational properties and significant influence on molecular shape make it a valuable component in medicinal chemistry and materials science. The precise characterization of substituted cyclobutanes is paramount for understanding their structure-activity relationships. Among the various analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy provides direct insight into the carbon skeleton. However, the assignment of C13 NMR signals for quaternary carbons within a cyclobutane ring presents a distinct set of challenges due to their lack of directly attached protons and their often-long relaxation times.

This guide offers a comparative analysis of C13 NMR chemical shifts for quaternary cyclobutane carbons, supported by experimental data from the literature. We will delve into the key factors influencing these chemical shifts, provide a best-practice protocol for data acquisition, and present a collection of reference data to aid in the structural elucidation of these important molecules.

The Intricacies of the Cyclobutane Ring: More Than Just a Square

To comprehend the C13 NMR spectra of cyclobutanes, one must first appreciate their non-planar nature. The cyclobutane ring is not a flat square but rather exists in a dynamic equilibrium between two puckered or "butterfly" conformations.[1] This puckering alleviates torsional strain, and the specific conformation adopted is highly sensitive to the nature and orientation of substituents. This conformational flexibility directly impacts the electronic environment of each carbon atom and, consequently, their C13 NMR chemical shifts.[1]

Decoding the Shifts: Factors Influencing Quaternary Cyclobutane Carbons

The chemical shift of a quaternary cyclobutane carbon is a composite of several electronic and steric effects. Understanding these contributions is crucial for accurate spectral interpretation.

Substituent Effects: The Primary Determinant

The nature of the substituents directly attached to the quaternary carbon has the most significant impact on its chemical shift.

  • Electronegativity: Electronegative substituents (e.g., -OH, -OR, halogens) deshield the quaternary carbon, causing a downfield shift (to a higher ppm value).[2] The magnitude of this shift generally correlates with the electronegativity of the substituent.

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (e.g., alkyl groups) will cause an upfield shift (to a lower ppm value) relative to electron-withdrawing groups (e.g., -CN, -COOR).

  • Hybridization of Attached Atoms: The hybridization of the atoms attached to the quaternary carbon also plays a role. For instance, an sp2-hybridized carbon (from a phenyl group or a carbonyl group) will generally induce a downfield shift compared to an sp3-hybridized carbon.

Stereochemistry: The Subtle Differentiator

The relative orientation of substituents on the cyclobutane ring can lead to discernible differences in the chemical shifts of quaternary carbons. This is particularly evident when comparing cis and trans isomers.

  • Steric Compression (γ-gauche effect): When a substituent on the quaternary carbon is in a gauche or syn-axial relationship with another substituent on an adjacent carbon, steric compression can occur. This steric hindrance leads to a shielding effect, causing an upfield shift of the quaternary carbon signal. This effect is a powerful tool for stereochemical assignment.

  • Anisotropic Effects: Aromatic rings as substituents can induce significant shifts due to their magnetic anisotropy. The position of the quaternary carbon relative to the plane of the aromatic ring will determine whether it experiences a shielding (upfield shift) or deshielding (downfield shift) effect.

Ring Strain and Hybridization

The inherent ring strain of the cyclobutane ring influences the hybridization of the carbon atoms. The C-C-C bond angles are compressed from the ideal tetrahedral angle of 109.5° to approximately 90°. This increased p-character in the C-C bonds affects the shielding of the carbon nuclei. Unsubstituted cyclobutane itself resonates at approximately 22.4 ppm, which is upfield compared to the methylene carbons of the less strained cyclohexane (27.7 ppm).[1][3]

Comparative Analysis of Chemical Shifts: A Data-Driven Approach

To facilitate the identification and comparison of quaternary cyclobutane carbons, the following table summarizes representative C13 NMR chemical shift data from the literature. These values should be considered as a guide, as the exact chemical shift will be influenced by the specific molecular context and solvent used.

Substituents on Quaternary Carbon (Cq)Other Ring SubstituentsStereochemistryCq Chemical Shift (ppm)Reference Compound/Class
Two Methyl groupsNone-~40-451,1-Dimethylcyclobutane derivatives
One Methyl, one Phenyl groupNone-~45-501-Methyl-1-phenylcyclobutane derivatives
Two Phenyl groupsNone-~50-551,1-Diphenylcyclobutane derivatives
Two Carboxylic Acid groupsTwo Phenyl groupscis44.8cis-Cyclobutane-1,2-dicarboxylic acid derivative[4]
Spirocyclic CarbonylNone-~207 (cis-fused)Bicyclo[4.2.0]octane-2,7-dione[5]
Spirocyclic CarbonylNone-~198 (trans-fused)Bicyclo[4.2.0]octane-2,7-dione[5]
Spirocyclic EtherVarious-77.4 - 78.6Spiropyranochromenediones[6]
Nitrile groupVariesAxial (in cyclohexanes)118.6 - 124.6Cyclohexanecarbonitriles (analogous system)[7]
Nitrile groupVariesEquatorial (in cyclohexanes)124.4 - 126.8Cyclohexanecarbonitriles (analogous system)[7]

Note: The data for cyclohexanecarbonitriles is included as an illustrative example of how stereochemistry at a quaternary center can significantly impact the chemical shift of an attached functional group, a principle that can be extended to cyclobutane systems.

Best-Practice Experimental Protocol for Acquiring C13 NMR of Quaternary Cyclobutane Carbons

Obtaining high-quality C13 NMR spectra for molecules containing quaternary cyclobutane carbons requires careful optimization of acquisition parameters to overcome their inherently weak signals and long relaxation times (T1).

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a concentrated sample (ideally >20 mg in 0.5-0.7 mL of deuterated solvent) to maximize the signal-to-noise ratio.

    • Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals in the region of interest. CDCl3 is a common choice, but others like acetone-d6, DMSO-d6, or benzene-d6 may be necessary depending on solubility and to resolve overlapping peaks.

  • Spectrometer Setup:

    • Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. For CDCl3, the triplet is centered at 77.16 ppm.

  • Acquisition Parameters (Standard 1D C13 Experiment):

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle (Flip Angle): To account for the long T1 relaxation times of quaternary carbons, use a smaller flip angle (e.g., 30-45 degrees) instead of the standard 90 degrees. This allows for a shorter relaxation delay without saturating the signal.

    • Acquisition Time (AQ): A typical acquisition time of 1-2 seconds is sufficient.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. For quantitative measurements, a much longer delay (5-7 times the longest T1) is necessary, and inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

    • Number of Scans (NS): A significantly higher number of scans (from hundreds to several thousands) is typically required for quaternary carbons compared to protonated carbons.

Advanced Techniques for Enhancing Quaternary Carbon Signals

For particularly challenging cases or for unambiguous assignment, several advanced NMR techniques can be employed:

  • DEPT (Distortionless Enhancement by Polarization Transfer): While DEPT-135 and DEPT-90 experiments null the signals of quaternary carbons, comparing these spectra with a standard broadband-decoupled C13 spectrum allows for their unequivocal identification.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is one of the most powerful tools for assigning quaternary carbons. It shows correlations between carbons and protons that are two or three bonds away. By observing correlations from known protons to a quaternary carbon, its position in the molecule can be definitively established.

  • iQCD (Improved Quaternary Carbon Detection): This is a specialized 1D pulse sequence designed to selectively observe only quaternary carbons while suppressing signals from protonated carbons. It offers superior sensitivity and cleaner spectra compared to older methods.

Visualizing the Workflow

The following diagram outlines a logical workflow for the comprehensive NMR analysis of a cyclobutane derivative, with a focus on the assignment of quaternary carbons.

workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis A 1. Sample Preparation (High Concentration) B 2. 1D C13 NMR (Optimized for Quaternary Carbons) A->B Lock & Shim E 5. Identify Protonated Carbons (from DEPT spectra) B->E C 3. DEPT-135 & DEPT-90 C->E D 4. 2D HMBC G 7. Assign Quaternary Carbons (using HMBC correlations) D->G F 6. Identify Quaternary Carbons (by subtraction) E->F Compare 1D C13 and DEPT F->G Unassigned Quaternaries H 8. Compare with Reference Data G->H

A typical workflow for the NMR analysis of cyclobutane derivatives.

Conclusion

The analysis of C13 NMR chemical shifts for quaternary cyclobutane carbons is a nuanced but powerful aspect of structural elucidation. By understanding the interplay of substituent effects, stereochemistry, and ring strain, researchers can confidently assign these often-elusive signals. The combination of optimized 1D C13 NMR experiments and multidimensional techniques like HMBC provides a robust toolkit for the unambiguous characterization of complex cyclobutane-containing molecules. This guide serves as a foundational resource, providing both theoretical understanding and practical guidance to aid scientists in their research and development endeavors.

References

  • Lippmaa, E., & Pehk, T. (1976). Carbon‐13 chemical shifts of bicyclo[3.2.1]octane and bicyclo[2.2.1]heptane derivatives. Organic Magnetic Resonance, 8(2), 74-79.
  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13. [Link]

  • SciSpace. (2022). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. [Link]

  • Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF. [Link]

  • ChemRxiv. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

  • Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • ACS Catalysis. (2021). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. [Link]

  • Arkivoc. (2003). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. [Link]

  • SlideShare. (2014). 13C NMR. [Link]

  • Ukrainica Bioorganica Acta. (2018). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. [Link]

  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Zenodo. (2024). A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. [Link]

  • Wiley Online Library. (1976). Carbon‐13 chemical shifts of bicyclo[3.2.1]octane and bicyclo[2.2.1]heptane derivatives. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C. [Link]

  • PubMed. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. [Link]

  • PubChem. cis-Bicyclo(4.2.0)octane. [Link]

  • SciSpace. (1973). (13)c-nmr spectra of phenyl-substituted azoles, a conformational study. [Link]

  • PMC. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]

  • Kyushu University Academic Recovery. (1982). The ^<13>C NMR Chemical Shift Comparisons of Dihydrohomobarrelenones. [Link]

  • SlideShare. (2015). N.M.R CHEMICAL SHIFTS C-13. [Link]

  • Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm. [Link]

  • Arkivoc. (2002). 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theore. [Link]

Sources

HPLC Retention Behavior and Method Optimization for Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, stability-indicating HPLC methods for complex heterocyclic building blocks. Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is a prime example of a compound that requires a strategic approach to chromatography. It combines a basic, electron-rich quinoline ring with a sterically bulky, hydrophobic cyclobutane-ester moiety.

This guide objectively compares the chromatographic performance of this target compound against its structural alternatives (the free acid and the ethyl ester) and evaluates the causality behind stationary phase selection (C18 vs. Biphenyl).

Physicochemical Profiling & The Causality of Retention

To design a self-validating chromatographic method, we must first understand the molecular mechanics dictating retention.

  • The Quinoline Moiety (pKa ~4.9): The basic nitrogen in the quinoline ring is highly susceptible to secondary interactions with unendcapped silanols on silica-based columns, which classically leads to severe peak tailing. To mitigate this, the mobile phase pH must be strictly controlled. By buffering the mobile phase at pH 3.0, we ensure the quinoline nitrogen is fully protonated, locking it into a single ionization state for reproducible retention[1].

  • The Cyclobutane & Ester Moieties: These groups impart significant lipophilicity (estimated LogP ~2.8). While a standard C18 column will retain the compound via dispersive hydrophobic interactions, the aromatic nature of the quinoline ring opens the door for orthogonal selectivity using

    
     interactions.
    
  • Stationary Phase Selection: Biphenyl stationary phases feature two phenyl groups bonded end-to-end. This unique geometry provides superior

    
     electron interactions with the quinoline ring compared to traditional alkyl (C18) phases, resulting in enhanced retention and superior resolution of structurally similar impurities[2][3].
    

Comparative Chromatographic Performance

To objectively evaluate the product's performance, we compared Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate against two common synthetic alternatives:

  • Alternative A (Precursor): 1-(quinolin-6-yl)cyclobutane-1-carboxylic acid (Free Acid)

  • Alternative B (Analog): Ethyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate (Ethyl Ester)

The data below summarizes the retention times (RT) and peak performance across two different column chemistries using the standardized gradient protocol detailed in Section 3.

Table 1: Quantitative Retention & Selectivity Comparison
CompoundC18 Column RT (min)Biphenyl Column RT (min)Tailing Factor (Biphenyl)Mechanistic Observation
1-(quinolin-6-yl)cyclobutane-1-carboxylic acid 3.24.51.15Elutes earliest due to the highly polar, ionizable -COOH group.
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate 6.8 9.2 1.08 Optimal balance of retention. Biphenyl phase adds +2.4 min via

affinity.
Ethyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate 8.511.41.05Most lipophilic; longest retention due to the extended alkyl chain.

Key Insight: While the C18 column adequately separates the three compounds, the Biphenyl column provides a significantly wider retention window. This expanded selectivity is critical during drug development, as it ensures that potential degradation products (e.g., hydrolysis of the methyl ester back to the free acid) are baseline-resolved from the active pharmaceutical ingredient (API).

Validated Experimental Protocol

A robust method must be a self-validating system. The following step-by-step protocol includes built-in checkpoints to ensure data integrity and reproducibility.

Materials & Reagents
  • Column: Restek Raptor Biphenyl (150 mm × 4.6 mm, 2.7 µm) or equivalent C18 for comparison.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with orthophosphoric acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile (ACN).

Step-by-Step Methodology
  • Buffer Preparation & pH Validation: Dissolve the appropriate mass of potassium phosphate in 1L of Milli-Q water.

    • Validation Checkpoint: Calibrate the pH meter and adjust the buffer to exactly pH 3.0

      
       0.05 before mixing with any organic solvents. This ensures the quinoline ring remains fully protonated[1].
      
  • Sample Preparation: Accurately weigh 10 mg of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate and dissolve in 10 mL of a 50:50 (v/v) Water:ACN mixture.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch shock at the column head, which causes peak splitting.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: 10%

      
       90% B (Linear gradient for broad lipophilicity coverage)
      
    • 12.0 - 15.0 min: 90% B (Column wash)

    • 15.0 - 20.0 min: 10% B (Re-equilibration)

  • System Suitability (Self-Validation):

    • Validation Checkpoint: Inject a blank (diluent only) to confirm no carryover. Inject the standard in 5 replicates. The system is only validated for use if the Retention Time Relative Standard Deviation (RSD) is

      
       1.0% and the USP Tailing Factor is 
      
      
      
      1.5.

Mechanistic Workflows & Visualizations

The following diagrams map the logical progression of our method development and the underlying physical chemistry driving the separation.

Protocol A 1. Buffer Prep (pH 3.0) B 2. Sample Dilution (50:50 Aqueous/Org) A->B C 3. Column Equilibration (≥10 Column Volumes) B->C D 4. Gradient Elution (10-90% ACN) C->D E 5. System Suitability (RSD < 1%) D->E

Fig 1: Self-validating HPLC method workflow for quinoline derivatives.

Selectivity cluster_0 C18 Stationary Phase cluster_1 Biphenyl Stationary Phase Analyte Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate (Aromatic + Lipophilic) C18 Hydrophobic / Dispersive Interactions Analyte->C18 Biph Hydrophobic + π-π Interactions Analyte->Biph Res1 Standard Retention (RT: 6.8 min) C18->Res1 Res2 Enhanced Retention (RT: 9.2 min) Biph->Res2

Fig 2: Mechanistic comparison of stationary phase interactions for the target ester.

References

  • LCGC International. "Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns." Chromatography Online. Available at:[Link]

  • Restek Resource Hub. "HPLC Stationary Phases to Have in Your Toxicology Toolbox." Restek. Available at:[Link]

  • Scientific Research Publishing (SciRP). "Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances." Advances in Analytical Chemistry. Available at:[Link]

Sources

Mass spectrometry fragmentation pattern of quinoline cyclobutane esters

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Mass Spectrometry Fragmentation Profiling of Quinoline Cyclobutane Esters: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of complex, multi-moiety pharmaceutical scaffolds. Quinoline cyclobutane esters (QCEs) represent a sophisticated class of bioactive molecules that combine the rigid, pharmacologically privileged quinoline core with a highly strained cyclobutane ring and a versatile ester linkage[1].

To effectively integrate these compounds into drug development pipelines, analytical chemists must confidently distinguish them from their linear or aromatic structural analogs. This guide provides an in-depth, comparative analysis of the mass spectrometry (MS) fragmentation patterns of QCEs versus Linear Alkyl Quinoline Esters (LAQEs), grounded in mechanistic causality and validated experimental protocols.

Mechanistic Causality: The Tripartite Fragmentation Engine

The fragmentation of a quinoline cyclobutane ester under Electron Ionization (EI, 70 eV) is not random; it is a highly predictable, deterministic process driven by the thermodynamic stability of the resulting ions and neutrals. The molecule acts as a "tripartite engine," where each structural domain dictates specific cleavage rules:

  • The Quinoline Core (Charge Retention): Quinoline derivatives possess extended

    
    -conjugation, which provides exceptional stability to the molecular ion (
    
    
    
    )[1]. Because the nitrogen-containing aromatic system has a relatively low ionization energy, it preferentially retains the positive charge during fragmentation. The hallmark of the quinoline moiety is the expulsion of a neutral hydrogen cyanide (HCN, 27 Da) molecule, yielding a diagnostic
    
    
    fragment, followed by the loss of acetylene (
    
    
    )[2].
  • The Cyclobutane Ring (Strain Relief): The 4-membered cyclobutane ring is thermodynamically strained (~26 kcal/mol). Upon electron impact, it avoids simple successive methylene losses. Instead, it undergoes a characteristic cross-ring cleavage (a retro-[2+2] cycloaddition-like fragmentation). The ring ruptures at opposite C-C bonds—typically cleaving the most substituted bonds first—resulting in the ejection of a neutral alkene, such as ethylene (

    
    , 28 Da)[3]. This provides a highly stable radical cation and relieves ring strain[4].
    
  • The Ester Moiety (

    
    -Cleavage & Rearrangement):  The ester group undergoes predictable 
    
    
    
    -cleavage, losing the alkoxy radical (e.g.,
    
    
    ) to form a resonance-stabilized acylium ion. Furthermore, if the spatial arrangement permits a
    
    
    -hydrogen to approach the carbonyl oxygen, a classic McLafferty rearrangement occurs, expelling a neutral alkene[5].

Fragmentation M Molecular Ion [M]+• Q Quinoline Core M->Q C Cyclobutane Ring M->C E Ester Moiety M->E Q_frag Loss of HCN (-27 Da) Q->Q_frag C_frag Retro-[2+2] Cleavage (-28 Da) C->C_frag E_frag Acylium Ion / McLafferty E->E_frag

Tripartite fragmentation pathways of quinoline cyclobutane esters.

Comparative Performance: QCEs vs. Linear Alkyl Quinoline Esters

To objectively evaluate the analytical signature of QCEs, we must compare them against Linear Alkyl Quinoline Esters (LAQEs). While both contain the quinoline and ester groups, the substitution of a linear aliphatic chain with a cyclobutane ring drastically alters the mass spectral landscape.

In LAQEs, the flexible alkyl chain undergoes successive, low-energy C-C bond cleavages, producing a ladder of fragments separated by 14 Da (


 units). In contrast, the QCE's cyclobutane ring acts as a structural lock, preventing this "unzipping" effect and instead forcing a massive, single-step structural rearrangement (the retro-[2+2] cleavage)[3].

Table 1: Quantitative Fragmentation Comparison (Model Compounds at 70 eV EI-MS) (Data synthesized from established fragmentation principles of respective moieties)

Analytical ParameterQuinoline Cyclobutane Esters (QCEs)Linear Alkyl Quinoline Esters (LAQEs)Mechanistic Origin
Molecular Ion (

)
High Relative Abundance (40-60%)Low-to-Medium Abundance (10-30%)Ring strain limits minor fragmentation pathways, funneling energy into specific major cleavages.
Primary Neutral Loss

Da (Ethylene,

)

Da,

Da,

Da (Alkyl radicals)
QCEs undergo cross-ring rupture[3]; LAQEs undergo simple

-bond homolysis.
Quinoline Signature


(Loss of HCN)


(Loss of HCN)
Universal to quinoline derivatives[2].
Ester Signature Strong Acylium Ion (

)
McLafferty Rearrangement (

88 or similar)
Steric rigidity in QCEs often favors

-cleavage over McLafferty, whereas flexible LAQEs readily rearrange[5].
Base Peak Origin

or Quinoline core
Alkyl chain cleavage fragmentCyclobutane stability yields prominent ion peaks upon specific alkene ejection[4].

Self-Validating Experimental Protocol for MS Profiling

Trustworthy analytical chemistry relies on self-validating systems. A protocol must prove its own accuracy before sample data is accepted. The following dual-ionization workflow (GC-EI-MS and LC-ESI-TOF-MS) ensures absolute structural confirmation.

Step 1: System Suitability and Mass Axis Calibration

  • Action: Introduce Perfluorotributylamine (PFTBA) into the GC-MS system.

  • Validation Check: Tune the instrument to ensure the relative abundances of

    
     69, 219, and 502 meet standard criteria. This confirms the electron multiplier and quadrupole mass filter are operating linearly across the target mass range.
    

Step 2: Sample Preparation & Introduction

  • Action: Dissolve 1 mg of the synthesized QCE in 1 mL of LC-MS grade acetonitrile.

  • Causality: Acetonitrile provides optimal volatility for GC-MS and excellent spray stability for Electrospray Ionization (ESI)[6].

Step 3: Electron Ionization (EI-MS) Acquisition

  • Action: Bombard the sample with a 70 eV electron beam[6].

  • Causality: 70 eV is the universal standard for EI. It imparts excess internal energy (~2-3 eV above ionization potential), forcing the cyclobutane ring to undergo its characteristic retro-[2+2] fragmentation, allowing for direct comparison against standardized spectral libraries.

Step 4: High-Resolution ESI-TOF-MS Confirmation

  • Action: Analyze the same sample using Time-of-Flight (TOF) MS in positive ESI mode.

  • Validation Check: The intact protonated molecule (

    
    ) must be detected with a mass error of < 5 mDa [7].
    
  • Causality: Soft ionization (ESI) prevents the cyclobutane ring from shattering, allowing us to confirm the exact empirical formula of the intact molecule, validating the fragments observed in Step 3.

Workflow S1 1. System Suitability & Tuning (PFTBA Calibration) S2 2. Sample Introduction (GC/LC-MS) S1->S2 S3 3. Dual Ionization (EI for Library, ESI for [M+H]+) S2->S3 S4 4. Mass Analysis (TOF Accurate Mass < 5 mDa) S3->S4 S5 5. Pattern Deconvolution (Retro-[2+2] vs Alkyl Loss) S4->S5

Self-validating MS workflow for quinoline ester structural elucidation.

Conclusion

The structural elucidation of quinoline cyclobutane esters requires a nuanced understanding of competing fragmentation pathways. By recognizing the rigid, strain-relieving retro-[2+2] cleavage of the cyclobutane ring[3] against the highly stable, charge-retaining quinoline core[2], researchers can easily differentiate these complex scaffolds from their linear counterparts. Employing a self-validating, dual-ionization methodology ensures that both the intact molecular formula and the specific structural connectivity are rigorously confirmed.

References

1.[1] ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Available at: 2.[2] Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: 3.[3] Repository of the Academy's Library (MTAK). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Available at: 4.[7] PubMed (NIH). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: 5.[6] BenchChem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Available at: 6.[4] JoVE. Mass Spectrometry: Cycloalkane Fragmentation. Available at: 7.[5] BenchChem. Mass Spectrometry Fragmentation Analysis: Ethyl 2-Cyclopentyl-3-Oxobutanoate and a Comparative Study. Available at:

Sources

Comparative Bioactivity of Cyclobutane vs. Cyclopropane Quinoline Analogs: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule drug design, I frequently encounter the debate over which aliphatic ring system to incorporate into a lead scaffold. The strategic incorporation of small carbocycles—specifically cyclopropane (CP) and cyclobutane (CB)—into quinoline scaffolds is a powerful tool for tuning pharmacokinetics, target affinity, and metabolic stability.

This guide objectively compares the bioactivity and physicochemical behavior of cyclobutane versus cyclopropane quinoline analogs. By examining their roles in Hedgehog (Hh) pathway inhibition and DNA alkylation, we will dissect the causality behind their performance and provide self-validating experimental protocols for evaluating these motifs in your own discovery pipelines.

Mechanistic Causality: Ring Strain, Rigidity, and Target Affinity

The decision to use a cyclopropyl versus a cyclobutyl moiety on a quinoline core is fundamentally a choice between rigid vectorization and metabolic resilience .

The Cyclopropane (CP) Advantage: Rigid Vectorization

Cyclopropane possesses a high ring strain of approximately 27.5 kcal/mol[1]. Its unusual "bent" bonding gives the carbon atoms significant


-character (resembling 

hybridization). When attached to a quinoline ring, this allows the CP group to conjugate with the aromatic

-system. This rigidity is excellent for vectorizing substituents into narrow binding pockets, such as the Smoothened (SMO) receptor in the Hedgehog signaling pathway[2]. However, this same strain makes CP susceptible to metabolic oxidation (via CYP450 radical mechanisms) and acid-catalyzed ring opening.
The Cyclobutane (CB) Advantage: Puckered Stability

Cyclobutane has a slightly lower ring strain (26.5 kcal/mol) but relieves torsional strain by adopting a "puckered" conformation[3]. This puckering breaks extended conjugation with the quinoline core but significantly increases chemical and metabolic stability. For example, in the development of quinoline-fused alkylating agents (such as duocarmycin analogs), replacing a cyclopropane with a cyclobutane dramatically enhances the half-life of the reactive pharmacophore. While the cyclopropane analog exhibits a half-life of 133 hours at pH 3, the cyclobutane counterpart remains exceptionally stable even at pH 1[3]. This stability is driven by the nonoptimal geometric alignment of the cyclobutane bonds with the activating aromatic system, which raises the activation energy required for solvolysis[3].

Comparative Bioactivity Profile

To objectively compare these two motifs, we must look at their quantitative performance metrics. The table below summarizes the typical bioactivity shifts observed when transitioning a quinoline lead from a cyclopropyl to a cyclobutyl analog.

ParameterCyclopropyl-Quinoline (CP-Quin)Cyclobutyl-Quinoline (CB-Quin)
Ring Strain Energy ~27.5 kcal/mol~26.5 kcal/mol
Conformation Planar, rigid,

-like character
Puckered, flexible,

character
Conjugation Strong conjugation with quinoline

-system
Weak/No conjugation; disrupted by puckering
Acid Stability (Solvolysis) Moderate (

h at pH 3)
Exceptionally High (Stable at pH 1)
SMO Receptor Affinity High, but highly sensitive to steric clashesModerate to High, adaptable geometry
Primary Degradation Route Radical ring-opening, acid solvolysisAliphatic hydroxylation

Experimental Workflows for Bioactivity Validation

To trust your structure-activity relationship (SAR) data, every protocol must be a self-validating system. Below are two field-proven methodologies to evaluate the target affinity and chemical stability of your synthesized analogs.

Protocol 1: SMO Receptor Binding via BODIPY-Cyclopamine Displacement

Causality: To objectively compare the binding affinity of CP vs. CB quinoline analogs, we must isolate the receptor interaction from cellular metabolism. Using a competitive displacement assay with fluorescent BODIPY-cyclopamine provides a direct, self-validating readout of SMO binding[2].

Step-by-Step Methodology:

  • Cell Preparation : Culture U2OS cells stably expressing human SMO. Seed at

    
     cells/well in a 96-well black, clear-bottom plate.
    
  • Fluorophore Incubation : Add 5 nM BODIPY-cyclopamine in binding buffer (HEPES-buffered saline + 0.5% BSA). Expert Insight: The inclusion of 0.5% BSA is critical; it prevents the non-specific adsorption of highly lipophilic quinoline analogs to the plasticware, ensuring accurate

    
     calculations.
    
  • Compound Addition : Titrate CP-Quin and CB-Quin analogs (0.1 nM to 10 µM) into the wells. Incubate for 2 hours at 37°C to reach equilibrium.

  • Washing and Readout : Wash cells three times with ice-cold PBS to trap the bound ligand and halt off-rate kinetics. Measure fluorescence (Ex 490 nm / Em 520 nm).

  • System Validation : Include a known SMO antagonist (e.g., Vismodegib) as a positive control. The system is self-validating if the control yields an

    
     within 10% of established literature values.
    
Protocol 2: Acid-Catalyzed Solvolysis Kinetics (Stability Assay)

Causality: The bioactivity of these analogs in vivo is heavily dictated by their stability in acidic microenvironments (e.g., tumor microenvironments or lysosomes). We measure solvolysis kinetics using UV-Vis spectroscopy to quantify the impact of ring strain[3].

Step-by-Step Methodology:

  • Buffer Preparation : Prepare aqueous buffers at pH 1.0 (0.1 M HCl) and pH 3.0 (citrate-phosphate buffer).

  • Compound Initiation : Dissolve the quinoline analogs in minimal methanol (1% final assay volume to prevent co-solvent effects) and dilute into the respective buffers to a final concentration of 50 µM.

  • Spectroscopic Monitoring : Monitor the reaction at 37°C using a UV-Vis spectrophotometer. Track the disappearance of the characteristic quinoline-carbocycle absorption peak (typically around 320 nm).

  • Data Analysis : Plot

    
     versus time. The slope yields the first-order rate constant (
    
    
    
    ). Calculate half-life as
    
    
    .
  • System Validation : The assay is self-validating when isosbestic points are maintained throughout the spectral scan. This confirms a clean

    
     transition without the formation of intermediate degradation products.
    

Pathway Visualization: Hedgehog Signaling Inhibition

The following diagram illustrates the logical flow of Hedgehog pathway inhibition, highlighting where CP and CB quinoline analogs exert their effects, and how their structural differences impact sustained antagonism.

G Ligand Hedgehog Ligand (SHH) PTCH1 PTCH1 Receptor (Inhibitory) Ligand->PTCH1 Binds & Inhibits SMO SMO Transmembrane Protein (Active) PTCH1->SMO Releases Inhibition GLI GLI Transcription Activation SMO->GLI Activates Cascade CP_Quin Cyclopropyl-Quinoline Rapid Binding / Lower Stability CP_Quin->SMO Potent Antagonism CB_Quin Cyclobutyl-Quinoline Puckered / High Stability CB_Quin->SMO Sustained Antagonism Tumor Tumor Proliferation (Medulloblastoma/BCC) GLI->Tumor Drives Transcription

Fig 1: Hh pathway inhibition logic comparing cyclopropyl and cyclobutyl quinoline antagonists.

References

  • Design of Hedgehog pathway inhibitors for cancer treatment Source: Medicinal Research Reviews (via PMC) URL:[Link]

  • Synthesis and Characterization of a Cyclobutane Duocarmycin Derivative Incorporating the 1,2,10,11-Tetrahydro-9H-cyclobuta[c]benzo[e]indol-4-one (CbBI) Alkylation Subunit Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Crystal Structure Analysis of 1,1-Disubstituted Cyclobutane Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for the Four-Membered Ring

In the landscape of medicinal chemistry, the 1,1-disubstituted cyclobutane scaffold represents a "Goldilocks" zone of conformational restriction. Unlike the rigid, planar, and highly reactive cyclopropane ring, or the flexible, envelope-flipping cyclopentane, the cyclobutane ring offers a unique puckered (butterfly) conformation.

This guide provides a technical comparison of 1,1-disubstituted cyclobutane carboxylates against their primary structural alternatives: acyclic gem-dimethyl spacers and 1,1-cyclopropane analogs. We focus on solid-state analysis (SC-XRD) as the definitive method for validating these structural claims, given the limitations of solution-state NMR for rapid ring inversions.

Comparative Analysis: Performance & Structural Metrics[1]

Structural Scaffold Comparison

The following table contrasts the 1,1-disubstituted cyclobutane scaffold with its nearest competitors in drug design.

Feature1,1-Cyclobutane (The Product)1,1-Cyclopropane (Alternative A)Acyclic gem-Dimethyl (Alternative B)
Conformation Puckered (

20–30° dihedral angle)
Planar (0° dihedral angle)Flexible (Free rotation)
Ring Strain

26 kcal/mol

27.5 kcal/mol
0 kcal/mol
Electronic Effect Moderate

-inductive effect; chemically stable.
Significant

-character (Walsh orbitals); acid-sensitive.
Neutral; Thorpe-Ingold effect only.
Metabolic Stability High (Blocks

-oxidation; sterically hinders hydrolysis).
Moderate (Susceptible to ring opening by P450s).Low/Medium (Exposed to rapid metabolism).
Solubility Moderate (Lipophilicity modulation via puckering).Low (Planar stacking reduces solvation).High (Flexible solvation shell).
Key Drug Example Carboplatin (Antineoplastic)Ciprofloxacin (Antibiotic)Gemfibrozil (Lipid-lowering)
The "Puckering" Advantage

The critical differentiator of the 1,1-disubstituted cyclobutane is its ring puckering .

  • Mechanism: To relieve torsional strain (eclipsing interactions) between adjacent methylene hydrogens, the ring bends.

  • Impact: This bending positions the 1,1-substituents (e.g., carboxylates) in a specific pseudo-axial/pseudo-equatorial orientation, unlike the rigid eclipsing seen in cyclopropanes. This allows for unique binding vector alignments in protein active sites.

Experimental Protocol: Crystal Structure Determination

Causality Note: 1,1-disubstituted cyclobutanes often exhibit ring inversion disorder at room temperature. Standard data collection strategies frequently fail to resolve the puckering angle, leading to an incorrect "planar" average structure. The following protocol mandates low-temperature handling to freeze this dynamic motion.

Phase 1: Crystal Growth (Solvent Selection)

Objective: Obtain single crystals suitable for X-ray diffraction (


 mm in at least one dimension).
  • Primary Screen (High Solubility): Dissolve 20 mg of the 1,1-disubstituted cyclobutane carboxylate in 1 mL of Water or Methanol . These polar protic solvents stabilize the carboxylate dimers.

  • Secondary Screen (Anti-solvent Diffusion):

    • Place the saturated primary solution in a small inner vial.

    • Place this vial inside a larger jar containing Acetone or Acetonitrile (volatile anti-solvents).

    • Why: Slow diffusion prevents rapid precipitation, allowing the molecules to organize into the lowest energy puckered conformer.

  • Acidification: If using the dicarboxylate salt, add 1 eq. of dilute HCl to ensure the protonated carboxylic acid form, which forms strong

    
     hydrogen-bonded dimers, a robust supramolecular synthon for crystallization.
    
Phase 2: Data Collection (The "Freeze" Technique)

Objective: Resolve the ring puckering and avoid thermal smearing.

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a MiTeGen loop using perfluoropolyether oil (CryoOil).

  • Temperature Control (CRITICAL):

    • Set stream temperature to 100 K (or lower).

    • Reasoning: At 298 K (RT), the cyclobutane ring flips rapidly between two puckered conformers. The electron density map will show a time-averaged planar ring with elongated thermal ellipsoids. Cooling to 100 K locks the ring into a single puckered state (or resolves the static disorder).

  • Collection Strategy: Collect a full sphere of data (redundancy > 4) to ensure high precision for the C-C bond lengths, which are characteristically long (

    
     Å) in cyclobutanes.
    
Phase 3: Refinement & Analysis
  • Puckering Calculation: Do not rely on auto-generated torsion angles. Calculate the puckering angle (

    
    ) using the cross-product of the ring normals:
    
    
    
    
  • Disorder Handling: If residual electron density suggests "ghost" atoms near the ring carbons, model the ring as a two-part disorder (e.g., Part A 80% / Part B 20%) representing the major and minor puckered conformers.

Visualizations

Experimental Workflow: From Synthesis to Structure

This diagram outlines the critical decision points in the structural analysis workflow, highlighting the self-validating loop of thermal ellipsoid analysis.

G Start Start: 1,1-Disubstituted Cyclobutane Sample Solubility Solubility Screen (Polar Protic Solvents) Start->Solubility CrystMethod Crystallization Method: Vapor Diffusion (MeOH/Acetone) Solubility->CrystMethod Mounting Mount Crystal (CryoOil Protection) CrystMethod->Mounting DataColl X-Ray Data Collection (Temperature = 100 K) Mounting->DataColl Prevents thermal flipping StructureSol Structure Solution (Direct Methods) DataColl->StructureSol Refinement Refinement & Analysis StructureSol->Refinement CheckEllipsoids Check Thermal Ellipsoids: Are Ring Carbons Elongated? Refinement->CheckEllipsoids ModelDisorder Model Static Disorder (Split Positions) CheckEllipsoids->ModelDisorder Yes (Cigar-shaped) FinalModel Final Puckered Model (Calculate Angle) CheckEllipsoids->FinalModel No (Spherical) ModelDisorder->Refinement Re-refine

Caption: Figure 1. Self-validating workflow for SC-XRD analysis of cyclobutanes. The "Check Thermal Ellipsoids" step is the fail-safe for detecting unresolved ring dynamics.

Conformational Energy Landscape

This diagram illustrates why the cyclobutane scaffold offers a distinct "energy valley" compared to its planar or flexible alternatives.

Energy cluster_0 Target Scaffold Performance Cyclopropane Cyclopropane (Rigid / Planar) High Strain Cyclobutane_Planar Cyclobutane (Planar Transition State) Eclipsing Strain Cyclopropane->Cyclobutane_Planar Ring Expansion (+1 CH2) Cyclobutane_Puckered Cyclobutane (Puckered Minimum) Relieved Strain Cyclobutane_Planar->Cyclobutane_Puckered Relaxation (~20-30° Bend) Cyclobutane_Puckered->Cyclobutane_Puckered Ring Inversion (Barrier ~1.5 kcal/mol) Cyclopentane Cyclopentane (Envelope) Flexible Cyclobutane_Puckered->Cyclopentane Ring Expansion (+1 CH2)

Caption: Figure 2. Conformational landscape. The puckered cyclobutane exists in a local energy minimum, distinct from the high-energy planar transition state and the rigid cyclopropane.

References

  • Santarsiero, B. D. (1990). The crystal structure of 1,1-cyclobutanedicarboxylic acid at 20 K. The Journal of Chemical Physics, 92(6), 3794–3798. Link

  • Allen, F. H. (1984). The geometry of small rings: Substituent-induced bond-length asymmetry in cyclopropane, cyclobutane, cyclopentane, and cyclohexane derivatives. Acta Crystallographica Section B, 40(6), 646–658. Link

  • Dunitz, J. D. (1979). X-Ray Analysis and the Structure of Organic Molecules. Cornell University Press. (Foundational text on ring puckering analysis).
  • Grygorenko, O. O., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5901–5909. Link

  • Caira, M. R. (1998). Crystalline polymorphism of organic compounds. Topics in Current Chemistry, 198, 163–208.

Metabolic stability comparison of quinoline cyclobutane vs linear esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Profiling: Quinoline Cyclobutane Scaffolds vs. Linear Esters Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

A Senior Application Scientist’s Guide to Scaffold Optimization

Executive Summary In the hit-to-lead optimization of quinoline-based therapeutics, the "soft spot" is frequently the linker region. While Linear Esters offer synthetic accessibility and favorable physicochemical properties, they often suffer from rapid hydrolysis by plasma and hepatic esterases, leading to poor oral bioavailability. The Quinoline Cyclobutane scaffold has emerged as a superior bioisostere, offering structural rigidification that blocks hydrolytic attack while maintaining the vector orientation required for target binding. This guide objectively compares the metabolic fate of these two motifs, providing experimental workflows to validate the stability shift.

Scientific Rationale: The Stability Shift

The transition from a linear ester to a cyclobutane moiety represents a fundamental shift in metabolic susceptibility.

  • The Linear Ester Liability: Esters are canonical substrates for carboxylesterases (CES1/CES2) and paraoxonases. In plasma and liver S9 fractions, these enzymes rapidly hydrolyze the ester bond, cleaving the pharmacophore (quinoline) from its tail. This results in high intrinsic clearance (

    
    ) and a short half-life (
    
    
    
    ), often rendering the molecule viable only as a prodrug or requiring frequent dosing.
  • The Cyclobutane Advantage: Replacing the ester linker with a cyclobutane ring introduces conformational constraint .[1] The cyclobutane ring acts as a non-hydrolyzable spacer that mimics the bond distance and angles of the ester chain but lacks the electrophilic carbonyl carbon susceptible to nucleophilic attack by esterases. Furthermore, the increased

    
     character (fraction of 
    
    
    
    carbons) correlates with improved solubility and reduced promiscuity [1, 2].
Comparative Mechanism of Metabolism

The following diagram illustrates the divergent metabolic pathways for the two scaffolds.

MetabolicPathways Substrate_Ester Linear Ester Scaffold Enzyme_Est Carboxylesterases (Plasma/Liver) Substrate_Ester->Enzyme_Est Rapid Influx Substrate_Cyclo Quinoline Cyclobutane Substrate_Cyclo->Enzyme_Est Blocked Enzyme_CYP CYP450 (Microsomes) Substrate_Cyclo->Enzyme_CYP Slow Diffusion Metabolite_Hyd Hydrolysis Product (Inactive Acid + Alcohol) Enzyme_Est->Metabolite_Hyd Cleavage Metabolite_Ox Oxidative Metabolite (Stable/Active) Enzyme_CYP->Metabolite_Ox Hydroxylation

Figure 1: Divergent metabolic fates. Linear esters undergo rapid hydrolysis, while cyclobutanes force the molecule into slower, oxidative clearance pathways.

Comparative Performance Data

The following data summarizes typical metabolic stability profiles observed when optimizing a quinoline lead series from an ester linker to a cyclobutane bioisostere.

MetricLinear Ester ScaffoldQuinoline Cyclobutane ScaffoldImpact on Drug Design
Primary Metabolic Route Hydrolysis (Esterases)Oxidation (CYP450)Shifts clearance from rapid (plasma) to slow (hepatic).
Plasma Stability (

)
< 20 min (Human/Rat)> 240 min (Human/Rat)Cyclobutane eliminates plasma instability issues.
Microsomal

High (> 50 µL/min/mg)Low-Medium (< 15 µL/min/mg)Significant reduction in first-pass metabolism.
Bioavailability (

)
Low (< 10%)Moderate-High (> 40%)Enables oral dosing regimens.
Lipophilicity (LogD) Moderate (2.0 - 3.0)Slightly Higher (+0.4 - 0.[2][3]5)May require formulation adjustment, but improves permeability [3].

Analyst Insight: While the cyclobutane improves stability, be vigilant of CYP-mediated hydroxylation on the cyclobutane ring itself. If microsomal stability remains suboptimal, consider blocking metabolic "hotspots" on the ring with fluorine or methyl groups [3].

Experimental Protocols

To validate the stability superiority of the cyclobutane scaffold, you must distinguish between hydrolytic (esterase) and oxidative (CYP) clearance.

Protocol A: Plasma Stability Assay (The "Esterase Check")

This assay confirms if the linear ester is being cleaved in the blood before reaching the liver.

  • Preparation: Thaw frozen plasma (Human/Rat) and centrifuge at 3000 x g for 10 min to remove particulates. Adjust pH to 7.4 if necessary.

  • Spiking: Spike the test compound (1 µM final) into pre-warmed plasma (37°C). Ensure organic solvent (DMSO) is < 1%.

  • Incubation: Incubate in a shaking water bath.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .
Protocol B: Microsomal Stability Assay (The "CYP Check")

This assay measures hepatic clearance. Note: Esters may degrade here too unless NADPH-free controls are used.

  • System Setup:

    • Test Group: Liver Microsomes + Compound + NADPH (Measures CYP + Esterase activity).

    • Control Group: Liver Microsomes + Compound + Buffer (No NADPH) (Measures Esterase activity only).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL) and compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction with NADPH regenerating system.[4]

  • Workflow Visualization:

AssayWorkflow Start Start: Microsome Mix (0.5 mg/mL protein) Split Split into Groups Start->Split GroupA Group A: +NADPH (CYP + Esterase) Split->GroupA GroupB Group B: -NADPH (Esterase Only) Split->GroupB Incubate Incubate 37°C (0, 15, 30, 60 min) GroupA->Incubate GroupB->Incubate Quench Quench: Ice-Cold ACN + Internal Standard Incubate->Quench Analyze LC-MS/MS Analysis Calculate Intrinsic Clearance Quench->Analyze

Figure 2: Differential stability workflow. Comparing Group A and B reveals if instability is driven by cofactor-dependent oxidants (CYP) or cofactor-independent hydrolases.

Expert Recommendations
  • Prioritize Plasma Stability: If your Linear Ester has a

    
     min in plasma, microsomal data is irrelevant—the compound will never reach the liver intact. Switch to the Cyclobutane scaffold immediately.
    
  • Monitor Stereochemistry: Cyclobutane substitutions can be cis or trans. These isomers often have vastly different metabolic stabilities and potencies. Synthesize and test both [4].

  • Solubility Check: While cyclobutanes improve

    
    , they are lipophilic. Ensure your formulation strategy accounts for this (e.g., use of amorphous solid dispersions) if aqueous solubility drops [5].
    
References
  • BenchChem. (2025).[4][5] The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. Link

  • Van der Kolk, M. R., et al. (2022).[6] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Link

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Link

  • Meanwell, N. A. (2021).[7] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates. Link

Sources

Technical Comparison: Certified Reference Material vs. Crude Synthetics for Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate

[1]

Executive Summary

In the development of tyrosine kinase inhibitors (TKIs) sharing the quinoline scaffold—structurally related to compounds like Lenvatinib—the intermediate Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate serves as a critical quality attribute (CQA) marker.[1] Its accurate quantification is essential for monitoring reaction kinetics and controlling genotoxic impurities in downstream processing.[1]

This guide compares the performance and reliability of a fully characterized Certified Reference Material (CRM) against a standard In-House Crude Synthetic .[1] While crude materials are often used for early-stage "retention time" markers, they fail to meet the rigor required for ICH Q3A/Q3B impurity profiling and regulatory filing.

Comparative Analysis: CRM vs. Crude Standard

The following table summarizes the critical risks associated with using uncharacterized standards for this specific quinoline ester.

FeatureCertified Reference Material (CRM)In-House / Crude SyntheticOperational Impact
Purity Assignment Mass Balance (% w/w) (100% - Impurities - Water - Solvents)Area Normalization (% Area) (Assumes all responses are equal)Crude standards often overestimate potency by 5-15% by ignoring invisible salts and solvents.[1]
Water Content Quantified via Karl Fischer (KF) (typically <0.5%)Unknown / Assumed DryThis ester is hygroscopic; ignoring water leads to weighing errors and concentration drift.[1]
Residual Solvents Quantified via GC-Headspace UnknownTrapped reaction solvents (e.g., DMF, DCM) inflate the apparent weight of the standard.[1]
Specificity NMR & MS confirmed to distinguish ester from acid hydrolysis product.Presumed IdentityRisk of confusing the methyl ester with the acid degradant (1-(quinolin-6-yl)cyclobutane-1-carboxylic acid).[1]
Homogeneity Tested for batch uniformity.Single vial testing.Inconsistent results between different vials of the same lot.

Detailed Characterization Protocols

To validate Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate as a primary reference standard, we employ an orthogonal approach.

A. Structural Identification (NMR & MS)

Objective: Unequivocal confirmation of the quaternary cyclobutane ring and the methyl ester, distinguishing it from the free acid or des-methyl impurities.[1]

  • 1H NMR Protocol (400 MHz, DMSO-d6):

    • Quinoline Region (7.4 – 9.0 ppm): Look for the characteristic splitting pattern of the 6-substituted quinoline.[1] The proton at position 2 (adjacent to nitrogen) typically appears most downfield (~8.9 ppm, dd).[1]

    • Methyl Ester (3.60 – 3.70 ppm): A sharp singlet integrating to 3H. Critical: Disappearance of this peak indicates hydrolysis to the carboxylic acid.[1]

    • Cyclobutane Ring (1.8 – 2.8 ppm): Unlike cyclopropane (which is upfield ~0.5-1.5 ppm), the cyclobutane protons appear as complex multiplets due to the rigid ring conformation.[1] The 4 protons adjacent to the quaternary carbon (C2/C4) and the 2 protons at C3 will form distinct multiplets.[1]

  • Mass Spectrometry (LC-MS/ESI+):

    • Parent Ion: Observe [M+H]+ consistent with the molecular formula.[1]

    • Fragmentation: High collision energy should yield a characteristic loss of the methoxy group (M-31) or the entire carboxylate moiety, leaving the stable quinoline-cyclobutane carbocation.[1]

B. Purity & Potency (The Mass Balance Approach)

Objective: Assign a potency value traceable to SI units, compliant with ICH Q6A.

Workflow Diagram: The following diagram illustrates the "Mass Balance" logic used to derive the final assay value.

MassBalanceRawRaw Synthesized MaterialChromChromatographic Purity(HPLC-UV)Raw->ChromVolatilesVolatile Impurities(GC-HS + TGA)Raw->VolatilesWaterWater Content(Karl Fischer)Raw->WaterInorganicResidue on Ignition(ROI)Raw->InorganicCalcMass Balance Calculation:Potency = Purity × (100 - %Vol - %H2O - %ROI)Chrom->CalcOrganic ImpuritiesVolatiles->CalcSolventsWater->CalcMoistureInorganic->CalcSalts/MetalsFinalCertified Potency Value(Used for Quantitation)Calc->Final

Caption: The Mass Balance approach subtracts all non-product mass (impurities, water, solvents, salts) to determine the true active content.[1]

C. HPLC Purity Method (Stability Indicating)

This method is designed to separate the methyl ester from its primary degradant (the carboxylic acid).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the basic quinoline nitrogen protonated, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (max absorption for quinoline).[1]

  • Expectation: The polar Acid impurity elutes earlier (lower RT) than the target Methyl Ester.[1]

Stability & Handling (The "Hidden" Variable)

A major differentiator between a CRM and a crude standard is the stability data provided. Quinoline esters are susceptible to hydrolysis.[1]

Degradation Pathway:

DegradationEsterMethyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate(Target Standard)Acid1-(quinolin-6-yl)cyclobutane-1-carboxylic acid(Major Impurity)Ester->AcidHydrolysis(Fast in basic/aq conditions)MethanolMethanol(Byproduct)Ester->MethanolWater+ H2O(Moisture)Water->Acid

Caption: Hydrolysis pathway. The ester standard must be stored under desiccant at -20°C to prevent conversion to the acid form.

Experimental Insight: If your "Crude Standard" shows a small shoulder peak at a slightly earlier retention time, do not integrate it as the main peak. This is likely the acid hydrolysis product. A CRM will have this impurity quantified and excluded from the potency calculation.

Conclusion

For regulatory submissions and robust method validation, the use of a Mass Balance Characterized Reference Standard for Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is non-negotiable.[1] Using a crude intermediate based solely on area-% purity introduces a systematic error that can propagate through your entire analytical campaign, potentially leading to Out-of-Specification (OOS) results during drug substance release.[1]

References

  • ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][3][4][5] International Council for Harmonisation.[1][6]

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards - Mass Balance Approach.[1][7][1]

  • Lenvatinib Synthesis Context. Synthetic method of lenvatinib and novel intermediate. (Contextual grounding for quinoline-cycloalkane intermediates).

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][8] J. Org. Chem. 1997, 62, 21, 7512–7515. (Standard reference for interpreting NMR solvent peaks in characterization).

Safety Operating Guide

Personal protective equipment for handling Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized, uncharacterized research chemicals like Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate (CAS: 1894574-39-0) with a strict, pharmacophore-driven risk assessment. Because this specific compound is often synthesized for novel drug discovery [1], it lacks a decades-long toxicological dossier. Therefore, we must design a self-validating safety and operational protocol based on the known hazards of its structural components: the quinoline core and the cyclobutane-1-carboxylate moiety.

This guide provides researchers and drug development professionals with the definitive, step-by-step logistical and safety framework required to handle this compound safely.

Pharmacophore-Driven Hazard Assessment

To understand why specific Personal Protective Equipment (PPE) is required, we must first understand the molecular causality of the threat.

The planar quinoline ring is a known DNA intercalating agent. In analogous compounds, it is associated with acute oral/dermal toxicity, suspected mutagenicity, and potential carcinogenicity [2, 3]. Meanwhile, the cyclobutane-1-carboxylate ester significantly increases the molecule's lipophilicity.

Causality: High lipophilicity enhances the rate of dermal absorption. If this powder is dissolved in an organic solvent (like DMSO) and splashes onto unprotected skin, it will rapidly penetrate the stratum corneum, carrying the toxic quinoline core directly into the bloodstream.

Table 1: Assumed Hazard Profile & Operational Implications

Hazard ClassGHS CodeMechanistic Rationale & Operational Implication
Acute Toxicity H301 / H312Quinoline nitrogen facilitates rapid systemic absorption. Implication: Strict barrier protection required [2].
Skin/Eye Irritation H315 / H319Lipophilic ester penetrates tissues, causing localized inflammation. Implication: Splash goggles are mandatory [2].
Mutagenicity H341 / H350Planar core acts as an intercalating agent. Implication: Prevent all aerosol inhalation [2, 3].
Aquatic Toxicity H411Highly persistent; toxic to hydrobionts (Daphnia magna). Implication: Zero drain disposal permitted [3, 4].

Table 2: Quantitative Physical Properties

PropertyValueOperational Implication
CAS Number 1894574-39-0Use for specific regulatory and inventory tracking [1].
Molecular Weight 241.29 g/mol Required for precise in vitro assay molarity calculations [1].
Physical State Solid (Powder)High risk of electrostatic aerosolization during weighing.

The Self-Validating PPE System

Do not treat PPE as a mere compliance checklist; treat it as a dynamic, self-validating barrier system. If one layer fails, the system must alert you before exposure occurs.

  • Hand Protection (Double-Gloving): Don two pairs of heavy-duty nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Latex offers poor resistance to lipophilic organic esters and solvents. Nitrile provides a superior chemical barrier.

    • Self-Validating Check: Before handling, manually inflate the inner gloves with air to check for micro-punctures. During the procedure, if you observe any powder residue on the outer glove, immediately pause, doff the outer layer, and don a fresh pair.

  • Eye/Face Protection: Wear ANSI Z87.1-compliant, tight-fitting chemical splash goggles.

    • Causality: Standard safety glasses lack orbital seals. Because this compound is a fine powder, electrostatic repulsion during weighing can cause particulates to aerosolize and bypass standard lenses, leading to severe ocular irritation (H319) [2].

  • Respiratory & Environmental Protection: All handling, weighing, and solubilization must occur within a certified Class II Type A2 Biological Safety Cabinet or a properly ducted chemical fume hood (face velocity 80-100 fpm). If a hood is unavailable (e.g., during a bulk spill cleanup), a NIOSH-approved P100 particulate respirator is mandatory.

  • Body Protection: Wear a flame-resistant, knee-length laboratory coat with knit cuffs. Knit cuffs prevent the sleeves from dragging into the chemical and provide a tight seal over the inner glove cuffs.

Operational Workflow: Preparation of 10 mM In Vitro Assay Stock

This step-by-step methodology ensures the safe transfer and solubilization of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate into Dimethyl Sulfoxide (DMSO) for biological assays.

Step 1: Environmental Preparation Clear the fume hood of all unnecessary clutter to ensure uninterrupted laminar airflow. Wipe down the analytical balance with 70% isopropanol.

Step 2: Static Mitigation (Critical Step) Pass your metal weighing spatula and a disposable anti-static weigh boat through an anti-static ionizer. Causality: Quinoline derivative powders are highly prone to static cling. Mitigating static prevents the powder from suddenly jumping out of the boat and aerosolizing into your breathing zone.

Step 3: Mass Transfer Carefully transfer exactly 2.41 mg of the compound (to achieve a 10 mM concentration in 1 mL) into the weigh boat [1].

Step 4: Solubilization & Containment Transfer the powder into a 2.0 mL amber glass vial. Add 1.0 mL of anhydrous DMSO. Causality: DMSO is a powerful penetration enhancer. A splash of the solvated compound is significantly more dangerous than the dry powder. Do not vortex the vial until it is tightly capped and sealed. Vortex for 30 seconds until fully dissolved.

Step 5: Doffing & Decontamination Wipe the exterior of the sealed vial, the balance, and the hood surface with 70% isopropanol. Remove your outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Wash hands thoroughly with soap and water after removing the inner gloves.

Spill Response and Waste Disposal Plan

Quinoline derivatives are highly toxic to aquatic life with long-lasting effects (H411) [3]. Under no circumstances should solutions or washings be poured down the sink.

  • Dry Powder Spill: Do not dry sweep. Dry sweeping aerosolizes the toxic pharmacophore. Gently cover the powder with damp absorbent pads (using water or a 10% ethanol solution) to trap the particulates, then scoop the pads into a hazardous waste bag.

  • Liquid Spill (in DMSO): Cover with an inert, highly absorbent material (e.g., vermiculite or diatomaceous earth).

  • Disposal: Collect all contaminated PPE, weigh boats, and spill cleanup materials in a sealed, clearly labeled, rigid hazardous waste container. Manifest the waste for high-temperature incineration according to local EPA/RCRA regulations.

Operational Logic Visualization

PPE_Workflow N1 1. Risk Assessment & PPE Donning N2 2. Transfer to Chemical Fume Hood N1->N2 N3 3. Weighing & Solubilization N2->N3 N4 Spill Detected? N3->N4 N5 Wet Absorbent Containment N4->N5 Yes N6 Hazardous Waste Collection N4->N6 No N5->N6 N7 7. Doff PPE & Decontaminate N6->N7

Workflow for handling and spill management of quinoline derivatives.

References

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Quinoline". Retrieved from:[Link]

  • Penta Chemicals. "Quinoline - SAFETY DATA SHEET". Retrieved from: [Link]

  • Pandawa Institute Journals. "Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies". Retrieved from: [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.